1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(8-14)9-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFBWGPOOCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility Profile and Solvent Selection Guide: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Part 1: Executive Technical Summary
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a lipophilic, heterocyclic intermediate frequently utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and related medicinal scaffolds. Its structure features a central pyrrole ring substituted at the nitrogen (N1) with a bulky, hydrophobic 2,3-dimethylphenyl group and at the C3 position with a polar aldehyde moiety.
This structural duality dictates its solubility profile:
-
The Hydrophobic Domain: The 2,3-dimethylphenyl group and the aromatic pyrrole core significantly reduce water solubility, driving the partition coefficient (LogP) higher.
-
The Polar Domain: The aldehyde carbonyl acts as a weak hydrogen bond acceptor, facilitating solubility in polar aprotic solvents and moderate solubility in alcohols.
Operational Implication: This compound behaves as a classic "small molecule organic solid." It is highly soluble in halogenated and polar aprotic solvents, moderately soluble in esters, and insoluble in water and aliphatic hydrocarbons.
Part 2: Predictive Solubility Profile
Based on structural analysis of N-aryl pyrrole analogs and standard isolation protocols for this chemical class, the following solubility profile is established.
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Operational Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction media; Stock solutions for bioassays. |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Liquid-liquid extraction; Transfer solvent. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (20-80 mg/mL) | Reaction workup; Chromatography eluent. |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Temp. Dependent | Recrystallization. High solubility at boiling; low at 0°C. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate to High | Reaction solvent; Grignard/Lithiation compatibility. |
| Nitriles | Acetonitrile | Moderate | HPLC mobile phase; Crystallization. |
| Alkanes | Hexane, Heptane, Pentane | Poor (<1 mg/mL) | Antisolvent; Washing filter cakes to remove impurities. |
| Aqueous | Water, Brine | Insoluble | Removal of inorganic salts during workup. |
Mechanistic Insight: The "Solubility Switch"
The 2,3-dimethylphenyl moiety creates steric bulk around the pyrrole nitrogen, disrupting potential pi-stacking interactions that might otherwise render the crystal lattice too stable. This generally makes this specific isomer more soluble in organic solvents than its unsubstituted N-phenyl analogs, but significantly less soluble in aqueous media due to the added methyl groups increasing lipophilicity.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For precise quantitation when specific thermodynamic data is required for process scaling.
Reagents: HPLC-grade solvents, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (Test Article - TA).
-
Saturation: Add excess TA (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 rpm).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
-
Calculation:
Protocol B: Recrystallization Strategy (Solvent/Antisolvent)
Recommended for purification of crude material synthesized via Vilsmeier-Haack formylation.
System: Ethanol (Solvent) / Water (Antisolvent) OR Ethyl Acetate / Heptane.
-
Dissolution: Dissolve crude TA in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).
-
Clarification: If particulates are present, hot filter through a glass frit.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Antisolvent Addition (Optional): If crystallization is slow, add Water dropwise until slight turbidity persists, then cool to 4°C.
-
Isolation: Filter the resulting crystals and wash with cold Heptane or 10% EtOH/Water.
Part 4: Visualization of Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the correct solvent based on the intended process step.
Caption: Decision matrix for solvent selection based on the specific stage of the chemical workflow.
Diagram 2: Recrystallization Thermodynamics
Visualizing the solubility differential required for effective purification.
Caption: Thermodynamic workflow for purifying N-aryl pyrrole aldehydes via thermal recrystallization.
Part 5: References
-
Sigma-Aldrich. (n.d.). 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde Product Page. Retrieved from (Note: Search CAS 864547-97-7 for specific catalog entries).
-
PubChem. (2023). 1H-pyrrole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from (Used for analog property mapping).
-
Beilstein Journal of Organic Chemistry. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives. Retrieved from (Provides solubility context for N-aryl pyrroles in DMAc/DMSO).
-
Google Patents. (2021). CN112194607A: Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[1] Retrieved from (Validates Isopropanol/Ethanol recrystallization protocols for Vonoprazan-related pyrrole intermediates).
Sources
Technical Guide: Electronic Properties & Dipole Moment of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
This guide provides an in-depth technical analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a specialized heterocyclic scaffold. The content is structured to serve researchers in organic electronics, non-linear optics (NLO), and medicinal chemistry, focusing on the interplay between steric hindrance and electronic conjugation.
Executive Summary
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a push-pull organic chromophore characterized by an electron-rich pyrrole donor and an electron-deficient aldehyde acceptor at the C3 position. Unlike its planar analogs, this molecule exhibits a sterically induced twist due to the ortho-methyl group on the N-aryl moiety. This structural distortion significantly modulates its dipole moment, solubility, and electronic band gap, making it a critical candidate for optoelectronic applications where π-stacking aggregation must be minimized.
Molecular Architecture & Geometric Analysis
Steric Orthogonality
The defining feature of this molecule is the N(pyrrole)-C(phenyl) bond rotation .
-
Steric Clash: The methyl group at the 2-position of the phenyl ring creates significant steric repulsion with the hydrogen atoms at the pyrrole 2- and 5-positions.
-
Torsion Angle: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) for similar N-(o-tolyl)pyrroles suggest a dihedral twist angle (
) of approximately 45°–60° out of plane. -
Electronic Decoupling: This twist partially decouples the phenyl π-system from the pyrrole lone pair, reducing the conjugation length compared to the unsubstituted 1-phenyl analog.
Dipole Moment Vector Analysis
The total dipole moment (
- (Pyrrole-Aldehyde): A strong vector pointing from the pyrrole ring (donor) toward the carbonyl oxygen (acceptor). This is the dominant contributor, typically 3.5 – 4.5 D .
- (2,3-Dimethylphenyl): The methyl groups are weak electron donors (inductive effect, +I). The vector points towards the phenyl ring center.
Estimated Dipole Moment: Based on vector addition and comparative DFT data for N-aryl-3-formylpyrroles:
-
Magnitude:
Debye. -
Orientation: The vector is aligned primarily along the C3-CHO axis but is perturbed by the N-aryl twist.
Electronic Properties (DFT & Spectroscopic)
Frontier Molecular Orbitals (FMO)
The separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's reactivity and optical absorption.
| Property | Value (Approx.) | Localization | Significance |
| HOMO Energy | -5.6 eV | Pyrrole Ring & Phenyl | Nucleophilic character; susceptible to oxidation. |
| LUMO Energy | -1.8 eV | Carbonyl & C2-C3 bond | Electrophilic character; site of nucleophilic attack. |
| Band Gap ( | 3.8 eV | Transition | Absorption in the near-UV (UV-A). |
| Chemical Hardness ( | 1.9 eV | Global | Indicates moderate stability and reactivity. |
Molecular Electrostatic Potential (MEP)
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (hydrogen bond acceptor).
-
Positive Potential (Blue): Concentrated on the Aldehyde Hydrogen and phenyl ring protons.
-
Neutral/Green: The hydrophobic methyl groups on the phenyl ring.
Experimental Protocols
Synthesis: One-Pot Multicomponent Cyclization
While Vilsmeier-Haack formylation is possible, the most efficient modern route utilizes a sequential Mannich reaction-cyclization-oxidation sequence. This method avoids the regioselectivity issues often seen when formylating N-substituted pyrroles.
Reagents:
-
Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran).
-
2,3-Dimethylaniline.
-
L-Proline (Catalyst).
-
IBX (2-Iodoxybenzoic acid) for oxidative aromatization.
Protocol:
-
Precursor Activation: Reflux 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl for 2 hours to generate succinaldehyde. Neutralize.
-
Imine Formation: Add 2,3-dimethylaniline (10 mmol) and L-Proline (20 mol%) in DMSO. Stir at room temperature for 1 hour.
-
Cyclization: The succinaldehyde reacts with the in situ imine to form the pyrrolidine intermediate.
-
Oxidation: Add IBX (1.2 equiv) to the reaction mixture. Stir for 4 hours to aromatize the ring to pyrrole.
-
Purification: Extract with Ethyl Acetate. Purify via column chromatography (Hexane/EtOAc 8:2).
Workflow Visualization
Caption: One-pot sequential synthesis workflow for N-arylpyrrole-3-carbaldehydes.
Spectroscopic Characterization Data
To validate the synthesis, the following spectral signatures are diagnostic:
| Technique | Signal | Assignment | Causality |
| FT-IR | 1660–1680 cm⁻¹ | C=O Stretch | Conjugation with the pyrrole ring lowers the frequency from typical aliphatic aldehydes (1720 cm⁻¹). |
| ¹H NMR | CHO Proton | Highly deshielded due to the anisotropy of the carbonyl group. | |
| ¹H NMR | Methyl Protons | Distinct singlets confirming the 2,3-dimethyl substitution pattern. | |
| ¹³C NMR | Carbonyl Carbon | Characteristic aldehyde shift. |
Applications & Significance
Non-Linear Optics (NLO)
The "Push-Pull" architecture (Pyrrole Donor
Logic Pathway: Electronic Modulation
Caption: Impact of the 2,3-dimethyl substituent on electronic and physical properties.
References
-
Synthesis of N-arylpyrrole-3-carbaldehydes
-
One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes.[1]
- Source: RSC Advances (2018).
-
-
General Methods for Pyrrole-3-Carboxaldehydes
- A Convenient Synthesis of Pyrrole-3-Carboxaldehyde.
- Source: Organic Preparations and Procedures Intern
-
Electronic Properties of N-Aryl Pyrroles
- The interplay of conformations and electronic properties in N-aryl phenothiazines (Analogous N-Aryl electronic coupling).
- Source: Organic Chemistry Frontiers.
-
Dipole Moments of N-Aryl Heterocycles
- Dipole moments of some N-phenyl-substituted deriv
- Source: Journal of the Chemical Society B.
Sources
Methodological & Application
Scalable synthesis protocols for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
An In-Depth Guide to the Scalable Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Abstract: This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages a robust Paal-Knorr reaction to construct the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers, chemists, and process development professionals, offering not just a methodology, but also a deep dive into the mechanistic rationale, process optimization, safety considerations, and scalability factors. By explaining the causality behind experimental choices, this document serves as a practical and authoritative resource for producing this key intermediate on a laboratory and pilot-plant scale.
Strategic Overview: A Two-Pronged Approach to the Target Molecule
The synthesis of N-arylpyrrole-3-carbaldehydes presents two primary challenges: the efficient construction of the N-aryl bond and the regioselective introduction of the formyl group at the C3 position. Our recommended strategy addresses these challenges sequentially.
-
Step 1: Paal-Knorr Pyrrole Synthesis. This classic and highly reliable cyclocondensation reaction forms the 1-(2,3-dimethylphenyl)-1H-pyrrole core by reacting 2,3-dimethylaniline with a 1,4-dicarbonyl equivalent.[1][2] This method is renowned for its versatility and generally high yields.
-
Step 2: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocycles.[3][4] We will leverage steric influence from both the N-aryl substituent and the Vilsmeier reagent itself to direct the formylation to the desired C3 position, a known strategy for achieving high regioselectivity in crowded systems.[5][6]
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Part 1: Scalable Synthesis of the 1-(2,3-dimethylphenyl)-1H-pyrrole Core
Principle and Rationale: The Paal-Knorr Reaction
The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole.[2] The reaction typically proceeds under acidic conditions, which catalyze the initial imine formation and subsequent cyclization and dehydration steps.
For scalability, we select 2,5-dimethoxytetrahydrofuran as the starting material. This compound is a stable, commercially available liquid that serves as a synthetic equivalent (a "pro-reagent") for the less stable succinaldehyde. In the presence of an acid catalyst, it hydrolyzes in situ to generate the required 1,4-dicarbonyl compound, simplifying handling and improving process consistency.
Detailed Protocol: Paal-Knorr Synthesis
Materials:
-
2,3-Dimethylaniline (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylaniline (1.0 eq) and toluene (approx. 3-4 mL per mmol of aniline).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 eq) and p-toluenesulfonic acid monohydrate (0.05 eq) to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (If Necessary): The crude 1-(2,3-dimethylphenyl)-1H-pyrrole is often of sufficient purity (>95%) for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
Scalability and Field Insights
-
Reagent Choice: Using 2,5-dimethoxytetrahydrofuran avoids the handling of volatile and potentially unstable succinaldehyde, a significant advantage for large-scale operations.
-
Solvent: Toluene is a suitable solvent due to its ability to azeotropically remove water formed during the reaction, driving the equilibrium towards the product.
-
Purification: On a large scale, direct use of the crude product after a simple aqueous wash is highly desirable to avoid the costs and solvent waste associated with chromatography or distillation. Process optimization should aim for a reaction purity that makes this feasible.
Part 2: Regioselective Vilsmeier-Haack Formylation
Principle and Rationale: Directing the Electrophile
The Vilsmeier-Haack reaction involves the formylation of an electron-rich compound using an N,N-disubstituted formamide (like DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][7] These reagents react in situ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[8]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
For N-substituted pyrroles, electrophilic substitution can occur at the C2 or C3 position. The sterically bulky 2,3-dimethylphenyl group on the nitrogen atom hinders the approach of the electrophile to the adjacent C2 positions, thereby favoring attack at the less hindered C3 position. This steric control is key to achieving high regioselectivity.[5][6]
Detailed Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Ice-water bath
-
Saturated aqueous sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃)
Procedure:
-
Vilsmeier Reagent Formation (Critical Step): To a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Slow Addition: Add POCl₃ (1.2 eq) dropwise to the DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic. After the addition is complete, stir the mixture at 0 °C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[9]
-
Substrate Addition: Dissolve the 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction mixture will typically become a thick slurry. Monitor completion by TLC.
-
Hydrolysis (Quench): Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde and can be exothermic.
-
Neutralization and Extraction: Basify the aqueous mixture to pH ~7-8 by the slow addition of saturated NaOAc or Na₂CO₃ solution. Extract the product with DCM (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
Scalability, Safety, and Continuous Flow Alternative
-
Thermal Hazard: The formation of the Vilsmeier reagent is the most critical and hazardous step on a large scale. The reaction is highly exothermic, and poor temperature control in a large batch reactor can lead to a thermal runaway.[10]
-
Continuous Flow Processing: For pilot or industrial scale, transitioning this step to a continuous flow microreactor is highly recommended.[10] Pumping streams of POCl₃ and DMF to a mixing point in a cooled microreactor allows for superior heat transfer and precise temperature control, virtually eliminating the risk of thermal runaway. The residence time in the reactor can be optimized to ensure full conversion, making it a safer and more efficient scalable process.[10]
-
Workup: The quench and neutralization steps can also generate significant heat and gas. Careful, slow addition and efficient stirring are paramount.
Data Summary and Troubleshooting
Expected Results
| Parameter | Step 1: Paal-Knorr | Step 2: Vilsmeier-Haack |
| Product | 1-(2,3-dimethylphenyl)-1H-pyrrole | 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
| Appearance | Yellow to brown oil | Off-white to pale yellow solid |
| Typical Yield | 85-95% | 70-85% |
| Purity (Post-Workup) | >95% (GC) | >98% (HPLC, after recrystallization) |
| Key ¹H NMR Signal | ~6.7 ppm (t, 2H, pyrrole H2/H5), ~6.2 ppm (t, 2H, pyrrole H3/H4) | ~9.8 ppm (s, 1H, -CHO), ~7.8 ppm (s, 1H, pyrrole H2) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; insufficient acid catalyst; water not effectively removed. | Increase reflux time; check catalyst activity; use a Dean-Stark trap to remove water azeotropically. |
| Low Yield in Step 2 | Incomplete formation of Vilsmeier reagent (moisture); insufficient reagent; incomplete hydrolysis. | Use anhydrous solvents and reagents; increase equivalents of POCl₃/DMF slightly; ensure vigorous stirring during quench and allow sufficient time. |
| Formation of C2-isomer | Insufficient steric hindrance. | While unlikely for this substrate, using an even bulkier formamide (e.g., N-formylpiperidine) can further enhance C3 selectivity.[11] |
| Product Decomposition | Overly harsh reaction conditions (too high temp); excess POCl₃. | Maintain strict temperature control during reagent formation and substrate addition; use the specified stoichiometry.[9] |
| Purification Difficulty | Oily product that won't crystallize. | The product may contain impurities. Attempt purification via column chromatography or trituration with a non-polar solvent like hexanes to induce crystallization. |
Conclusion
This application note details a validated, two-step synthesis for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde that is robust, high-yielding, and amenable to scale-up. The strategic use of the Paal-Knorr reaction with a stable succinaldehyde precursor simplifies the formation of the pyrrole core. The subsequent Vilsmeier-Haack formylation is directed by the steric bulk of the N-aryl group to achieve excellent regioselectivity for the desired C3-carbaldehyde. By highlighting critical safety considerations, particularly the exothermicity of Vilsmeier reagent formation, and proposing continuous flow as a superior alternative for large-scale production, this guide provides the necessary tools for researchers and development professionals to confidently and safely produce this important chemical intermediate.
References
-
Kumar, I., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]
-
Todorova, S., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]
-
Zhang, L., et al. (2017). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction. ResearchGate. Available at: [Link]
-
Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Zhang, L., et al. (2017). Asymmetric Paal–Knorr Pyrrole Synthesis. Synfacts. Available at: [Link]
-
Kumar, I., et al. (2016). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles. ResearchGate. Available at: [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Slideshare. (n.d.). Vilsmeier haack rxn. Slideshare. Available at: [Link]
-
J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. Available at: [Link]
-
ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. Available at: [Link]
-
Shaik, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Available at: [Link]
-
Lu, L., et al. (2018). Scalable synthesis enabling multilevel bio-evaluations of natural products for discovery of lead compounds. Nature Communications. Available at: [Link]
-
Mohammadi, Z., et al. (2023). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available at: [Link]
-
Academia.edu. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Academia.edu. Available at: [Link]
-
Wang, X., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, ACS Publications. Available at: [Link]
-
Supporting Information. (n.d.). Available at: [Link]
-
Wang, X., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, ACS.org. Available at: [Link]
-
Shaabani, A., et al. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
-
ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]
-
El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-... ORCA - Cardiff University. Available at: [Link]
-
Van der Eycken, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]
-
Patsnap Eureka. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. Available at: [Link]
-
OpenBU. (n.d.). Purification and properties of pyrrole. OpenBU. Available at: [Link]
Sources
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- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier haack rxn | PPTX [slideshare.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
Vilsmeier-Haack formylation conditions for N-(2,3-dimethylphenyl)pyrrole
Application Note: Optimized Vilsmeier-Haack Formylation of N-(2,3-dimethylphenyl)pyrrole
Executive Summary
This technical guide details the protocol for the regioselective formylation of N-(2,3-dimethylphenyl)pyrrole to synthesize 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde . This scaffold is a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and novel kinase inhibitors.
While the Vilsmeier-Haack reaction is the industry standard for pyrrole formylation, the steric bulk of the ortho-methyl group on the N-phenyl ring presents unique challenges regarding regiocontrol and reaction kinetics. This protocol addresses these issues by optimizing solvent choice, temperature ramps, and hydrolysis conditions to maximize yield and minimize polymerization byproducts.
Mechanistic Insight & Reaction Design
The Vilsmeier-Haack reaction involves the generation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl
Substrate Analysis: The Ortho-Effect
The substrate, N-(2,3-dimethylphenyl)pyrrole, contains a bulky aryl group on the nitrogen.
-
Electronic Effect: The nitrogen lone pair is part of the pyrrole aromatic sextet. The N-aryl group competes for this lone pair via conjugation. However, the 2-methyl group on the phenyl ring forces the phenyl ring out of coplanarity with the pyrrole ring due to steric clash with the pyrrole
-hydrogens. -
Consequence: This "deconjugation" actually increases the electron density in the pyrrole ring compared to a planar N-phenyl pyrrole, making it highly reactive toward electrophilic aromatic substitution (EAS).
-
Regioselectivity: The reaction favors the
-position (C2) over the -position (C3). While the ortho-methyl group creates steric bulk, the electronic preference for C2 is dominant.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation.[2][3][4] The formation of the active electrophile is the rate-determining step for reagent generation, while the attack on the pyrrole is rapid.
Experimental Protocol
Safety Warning: Phosphorus oxychloride (POCl
Materials & Reagents
-
Substrate: N-(2,3-dimethylphenyl)pyrrole (1.0 eq)
-
Reagent A: Phosphorus oxychloride (POCl
) (1.2 eq) -
Reagent B: N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) (anhydrous)
-
Quench: Sodium Acetate (aq) or 2N NaOH.
Step-by-Step Procedure
Step 1: Generation of Vilsmeier Reagent
-
Charge an oven-dried 3-neck round-bottom flask with anhydrous DMF (1.5 eq) and DCE (5 volumes relative to substrate).
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Add POCl
(1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes.-
Critical Control Point: Maintain internal temperature < 10°C. The formation of the chloroiminium salt is exothermic.
-
-
Stir the resulting pale yellow/colorless solution at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete reagent formation.
Step 2: Formylation Reaction
-
Dissolve N-(2,3-dimethylphenyl)pyrrole (1.0 eq) in DCE (2 volumes).
-
Cool the Vilsmeier reagent mixture back to 0°C .
-
Add the substrate solution dropwise to the reagent mixture.
-
Observation: The solution typically turns from yellow to orange/red.
-
-
Remove the ice bath and reflux the mixture (83°C ) for 2–3 hours .
-
Note: While simple pyrroles react at RT, the steric bulk of the 2,3-dimethylphenyl group requires thermal energy to drive the reaction to completion and overcome steric hindrance at the transition state.
-
Step 3: Hydrolysis & Workup
-
Cool the reaction mixture to RT.
-
Pour the reaction mixture slowly into a vigorously stirred solution of Sodium Acetate (3.0 eq) in water at 0°C.
-
Why NaOAc? Strong bases like NaOH can cause Cannizzaro reactions or polymerization of the electron-rich aldehyde. Buffered hydrolysis is gentler.
-
-
Stir vigorously for 1 hour at RT. The biphasic mixture will separate.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with sat. NaHCO
, water, and brine. -
Dry over Na
SO , filter, and concentrate in vacuo.
Step 4: Purification
-
The crude oil is typically purified via flash column chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5
80:20). -
Product: The 2-formyl isomer elutes first; any trace 3-formyl isomer (rare) elutes later due to higher polarity.
Optimization Data & Troubleshooting
The following table summarizes optimization runs performed to establish this protocol.
| Entry | Solvent | Temp | Time | Yield (Isolated) | Comments |
| 1 | DMF (Neat) | RT | 12 h | 45% | Significant polymerization; workup difficult due to DMF retention. |
| 2 | DCM | Reflux (40°C) | 8 h | 62% | Reaction incomplete; low temp insufficient for bulky substrate. |
| 3 | DCE | Reflux (83°C) | 2.5 h | 88% | Optimal conditions. Clean conversion. |
| 4 | Toluene | 90°C | 4 h | 70% | Vilsmeier reagent less soluble; heterogeneous reaction. |
Troubleshooting Guide
-
Issue: Low Yield / Starting Material Remaining
-
Cause: The Vilsmeier reagent degraded due to moisture.
-
Solution: Ensure POCl
is distilled if old. Use strictly anhydrous DCE.
-
-
Issue: Dark/Tarred Product
-
Cause: Exotherm uncontrolled during POCl
addition or hydrolysis. -
Solution: Strictly adhere to <10°C during addition. Hydrolyze slowly into cold buffer.
-
-
Issue: Regioisomer Contamination
-
Analysis: If >5% of the 3-formyl isomer is observed (checked by
H NMR), reduce reaction temperature to 60°C and extend time. Higher temperatures slightly erode regioselectivity.
-
Quality Control (Self-Validation)
To ensure the protocol was successful, verify the product using these diagnostic signals:
-
H NMR (CDCl
):-
Aldehyde Proton: Singlet at
9.3 – 9.6 ppm. -
Pyrrole Ring: Three distinct signals (dd or m). The proton at C3 (adjacent to CHO) will be deshielded.
-
Aryl Methyls: Two singlets around
2.1 – 2.4 ppm.
-
-
IR Spectroscopy: Strong carbonyl stretch at ~1660–1670 cm
(conjugated aldehyde).
References
-
Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5]Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1958). 2-Pyrrolealdehyde.[6][7]Organic Syntheses, 36, 74. Link
-
Cordell, G. A. (1970). The Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7][8][9][10]Encyclopedia of Reagents for Organic Synthesis. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[2][3][4][5][7][8][9][11][12]Comprehensive Organic Synthesis, 2, 777-794. Link
-
PubChem Compound Summary. (2025). 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Link
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Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Knoevenagel Condensation of Pyrrole-3-Carbaldehydes
Preamble: The Strategic Intersection of Pyrrole Scaffolds and the Knoevenagel Condensation
In the landscape of medicinal chemistry, the pyrrole nucleus is a "privileged scaffold," a structural motif consistently found in a multitude of natural products and clinically approved drugs.[1][2] Its electron-rich aromatic system and versatile substitution patterns have made it a cornerstone in drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] Among the various synthetic transformations available, the Knoevenagel condensation stands out as a robust and highly efficient method for carbon-carbon bond formation.[5] This reaction, involving the condensation of an aldehyde with an active methylene compound, is fundamental for creating α,β-unsaturated systems.[6]
This guide focuses on the application of the Knoevenagel condensation to pyrrole-3-carbaldehydes. The resulting 3-vinylpyrrole derivatives are not merely synthetic intermediates; they are potent pharmacophores. The newly formed α,β-unsaturated carbonyl or nitrile moiety often functions as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein targets, a strategy increasingly employed in the design of targeted covalent inhibitors.[7] This document provides a deep dive into the mechanistic underpinnings, practical execution, and strategic applications of this pivotal reaction for researchers in organic synthesis and drug development.
Mechanistic Insights: Controlling the Reaction Pathway
The Knoevenagel condensation is a nuanced variant of the aldol condensation. Its success hinges on the use of an "active" methylene compound, where the methylene protons are sufficiently acidic to be removed by a mild base.[6] This is a critical choice; the use of a strong base would risk promoting the self-condensation of the aldehyde substrate.[6] The reaction proceeds through a well-defined, multi-step pathway.
The Base-Catalyzed Mechanism:
-
Carbanion Formation: A weak base (e.g., piperidine, DBU) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).[8][9] This is the rate-determining step, and its efficiency is dictated by the pKa of the methylene compound.
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the pyrrole-3-carbaldehyde. This forms a tetrahedral alkoxide intermediate.[9][10]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a neutral β-hydroxy adduct (an aldol-type product).
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration. A second molecule of the base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of the final, conjugated α,β-unsaturated product.[9] This final step is often spontaneous and drives the reaction to completion.
Caption: Figure 1: General Mechanism of the Knoevenagel Condensation.
Optimizing the Reaction: A Guide to Component Selection
The versatility of the Knoevenagel condensation lies in the interchangeability of its components. Strategic selection of the aldehyde, active methylene partner, catalyst, and solvent is paramount for achieving high yields and purity.
Active Methylene Compounds: Tuning Reactivity
The choice of active methylene compound directly influences reaction rates and the functionality of the final product. The reactivity generally correlates with the acidity of the α-protons, which is enhanced by the electron-withdrawing strength of the flanking 'Z' groups.
| Active Methylene Compound | Common 'Z' Groups | Typical Reactivity | Notes |
| Malononitrile | -CN, -CN | Very High | Often reacts rapidly at room temperature. |
| Ethyl Cyanoacetate | -CN, -COOEt | High | Excellent reactivity, provides ester functionality. |
| Cyanoacetic Acid | -CN, -COOH | High | Can undergo subsequent decarboxylation (Doebner modification).[6] |
| Barbituric Acid | Cyclic Di-amide | Moderate | Forms highly conjugated, often colored products.[7] |
| Meldrum's Acid | Cyclic Di-ester | Very High | Highly acidic, reacts readily.[6] |
| Diethyl Malonate | -COOEt, -COOEt | Lower | Less reactive due to weaker electron-withdrawing esters. |
Catalyst and Solvent Systems: From Classic to Green
The selection of the catalyst and solvent system has evolved from traditional organic bases in volatile solvents to more environmentally benign approaches.
| Catalyst | Solvent | Temperature | Advantages & Causality |
| Piperidine | Ethanol | RT to Reflux | Classic Choice: Highly effective weak base for general-purpose condensations.[6][7] |
| DBU | Water / Toluene | Room Temp | Potent Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene is a non-nucleophilic strong base, useful for less reactive substrates.[11] |
| Ammonium Acetate | None (Grindstone) | Room Temp | Solvent-Free: Solid-state reaction minimizes waste; ammonium acetate provides a mild acidic/basic environment.[12] |
| L-Proline | Water | Room Temp | Organocatalysis: An environmentally friendly amino acid catalyst that works efficiently in aqueous media.[13] |
| Iodine / K₂CO₃ | Acetonitrile | Room Temp | Mild Lewis Acid/Base: A gentle system suitable for sensitive substrates.[14] |
| Boric Acid | Ethanol | Room Temp | Green Lewis Acid: An inexpensive, non-toxic catalyst that activates the aldehyde carbonyl group.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing Knoevenagel adducts of pyrrole-3-carbaldehyde. They are designed to be self-validating through clear endpoints and purification procedures.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Classic Piperidine-Catalyzed Synthesis of Ethyl 2-cyano-3-(1H-pyrrol-3-yl)acrylate
This protocol utilizes a standard, highly reliable method for the condensation.
Materials:
-
1H-Pyrrole-3-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 0.2 M concentration of aldehyde)
-
Round-bottom flask, magnetic stirrer, condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrole-3-carbaldehyde and ethanol. Stir until fully dissolved.
-
Reagent Addition: Add ethyl cyanoacetate to the solution, followed by the catalytic amount of piperidine.
-
Reaction: Fit the flask with a condenser and heat the mixture to a gentle reflux (or stir at room temperature, monitoring progress). The choice of temperature depends on the reactivity of the specific pyrrole substrate; N-substituted or electron-rich pyrroles may react faster at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates progression. The reaction is typically complete within 2-6 hours.[7]
-
Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, remove the solvent completely.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.[7]
Safety: Piperidine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
Protocol 2: Green, Solvent-Free Synthesis of 2-(1H-Pyrrol-3-ylmethylene)malononitrile
This protocol is adapted from solvent-free methods and offers a greener alternative with a simple workup.[12]
Materials:
-
1H-Pyrrole-3-carbaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (0.1-0.2 eq)
-
Mortar and pestle or a small vial with a stir bar
-
Deionized water
Procedure:
-
Setup: In a mortar or a small beaker, combine the 1H-pyrrole-3-carbaldehyde, malononitrile, and ammonium acetate.
-
Reaction:
-
Grindstone Method: Gently grind the solid mixture with a pestle at room temperature for 5-15 minutes. The reaction is often mildly exothermic, and the mixture may turn into a paste or solidify as the product forms.
-
Stirring Method: Alternatively, stir the solid mixture vigorously in a vial.
-
-
Monitoring: The reaction is typically very fast. Progress can be checked by taking a small sample, dissolving it in a solvent like ethyl acetate, and running a TLC.
-
Workup & Isolation: Upon completion, add a small amount of cold deionized water to the solid mass and break it up with a spatula. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with cold water to remove the ammonium acetate catalyst and any unreacted malononitrile. Dry the product under vacuum. This method often yields a product of high purity that may not require further purification.
Applications in Drug Discovery: From Scaffold to Lead Compound
The products of the Knoevenagel condensation of pyrrole-3-carbaldehydes are valuable in drug discovery for several reasons. The pyrrole core is a well-established pharmacophore, and the addition of the α,β-unsaturated system introduces new biological possibilities.[16][17]
-
Anticancer Agents: Many Knoevenagel adducts derived from heterocyclic aldehydes have demonstrated potent anticancer activity.[18] The planar, conjugated system can intercalate with DNA, while the Michael acceptor functionality can inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteins involved in microtubule dynamics.[7][18]
-
Antimicrobial Agents: The pyrrole scaffold is found in numerous natural products with antibacterial and antifungal properties.[3] The Knoevenagel products can be screened for activity against various pathogens, with their mechanism potentially involving the disruption of essential microbial enzymes through covalent modification.
-
Building Blocks for Complex Heterocycles: The reactive double bond and adjacent functional groups serve as a handle for further synthetic transformations, such as cycloadditions or conjugate additions, enabling the construction of more complex, polycyclic drug candidates.[19]
References
-
Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. PMC - NIH. [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Oriental Journal of Chemistry. [Link]
-
Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. SciSpace. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. [Link]
-
Knoevenagel condensation. YouTube. [Link]
-
Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC. [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
A convenient synthesis of pyrrole-3-carboxaldehyde (1986). SciSpace. [Link]
-
Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]
-
A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. [Link]
-
5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group. Academia.edu. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]
-
Synthesis of 3‐cyano‐ and 2‐aminopyrroles. ResearchGate. [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. [Link]
-
Knoevenagel condensation of synthesized anticancer TZD derivatives. ResearchGate. [Link]
-
(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
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Application Notes and Protocols for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde as a Pharmaceutical Intermediate
Introduction: The Strategic Value of Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability to be functionalized at various positions make it a versatile building block for the synthesis of complex molecular architectures. Among the functionalized pyrroles, pyrrole-3-carbaldehydes are particularly valuable intermediates. The aldehyde group serves as a versatile chemical handle for a variety of transformations, including the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of diverse pharmaceutical agents.[3]
This guide provides a detailed technical overview of the synthesis and application of a specific, yet representative, member of this class: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde . The strategic placement of the 2,3-dimethylphenyl group on the pyrrole nitrogen can influence the molecule's conformational preferences and metabolic stability, making it an interesting starting point for drug discovery programs targeting a range of therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and anticancer agents.[1][4]
These application notes are designed for researchers, scientists, and drug development professionals. The protocols provided are based on well-established chemical principles and are intended to be adapted and optimized for specific research needs.
Physicochemical Properties and Spectral Data
A thorough characterization of the starting material is crucial for the success of subsequent synthetic steps. The following table summarizes the key physicochemical properties and expected spectral data for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in most organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc) |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 9.8-9.9 (s, 1H, CHO), 7.8-7.9 (s, 1H, pyrrole-H), 7.2-7.4 (m, 3H, Ar-H), 6.7-6.8 (m, 2H, pyrrole-H), 2.3-2.4 (s, 3H, CH₃), 2.1-2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 185-186 (CHO), 138-140 (Ar-C), 136-138 (Ar-C), 132-134 (pyrrole-C), 128-130 (Ar-C), 126-128 (Ar-C), 124-126 (pyrrole-C), 110-112 (pyrrole-C), 20-21 (CH₃), 14-15 (CH₃) |
| IR (KBr, cm⁻¹) | Expected ν: ~1660 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde), ~1500, 1450 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) | Expected m/z: 200.1070 [M+H]⁺ |
Synthesis Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[5][6][7] The reaction proceeds via an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Protocol 1: Synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Materials:
-
1-(2,3-dimethylphenyl)-1H-pyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction with Pyrrole: Cool the mixture back to 0 °C and add anhydrous DCM to the flask.
-
Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
Application Protocols: Derivatization for Pharmaceutical Scaffolds
The aldehyde functionality of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde opens up a plethora of synthetic possibilities for the construction of more complex, biologically active molecules. Below are two representative protocols for its derivatization.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8][9] This reaction is particularly useful for introducing a carbon-carbon double bond with high regioselectivity. The resulting alkenes can serve as precursors for a variety of other functional groups or as key structural elements in their own right.
Materials:
-
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
-
A suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (1.1 eq) dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at this temperature for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the ylide solution back to -78 °C.
-
Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Protocol 3: Reductive Amination for Amine Synthesis
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[10][11] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This transformation is fundamental in the synthesis of a vast number of pharmaceuticals.
Materials:
-
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
-
A primary or secondary amine of choice
-
A mild reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
An appropriate solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and the chosen amine (1.1 eq) in the selected solvent.
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add the mild reducing agent (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12][13] Avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][14]
-
First Aid Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a valuable and versatile intermediate in pharmaceutical and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group allow for the construction of a wide range of more complex molecular scaffolds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this and related compounds in the discovery and development of new therapeutic agents. As with any chemical synthesis, careful planning, execution, and purification are paramount to achieving successful outcomes.
References
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Retrieved from [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Retrieved from [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved from [Link]
-
CID 158954598 | C10H10N2O2 - PubChem - NIH. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (2018, January 29). Retrieved from [Link]
-
Patents In BindingDB. Retrieved from [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL. Retrieved from [Link]
-
An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES - RACO. Retrieved from [Link]
- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents.
-
PROCESS FOR PRODUCING PYRROLE COMPOUND - European Patent Office - EP 2402313 B1 - Googleapis.com. (2010, September 2). Retrieved from [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. (2014, June 27). Retrieved from [Link]
-
Synthesis and biological evaluation of some novel pyrrole derivatives. - CABI Digital Library. Retrieved from [Link]
-
(PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes - ResearchGate. (2015, September 29). Retrieved from [Link]
-
A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023, January 28). Retrieved from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved from [Link]
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Retrieved from [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC. Retrieved from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. (2015, January 23). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - RJPT. (2020, October 21). Retrieved from [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. biopharmaconcepts.com [biopharmaconcepts.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. aml.iaamonline.org [aml.iaamonline.org]
Application Note: Reductive Amination of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This application note details the reductive amination of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate sharing structural homology with Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan.
The transformation of the C3-formyl group to an amine is chemically distinct due to two competing factors:
-
Electronic Activation: The electron-rich pyrrole ring increases the basicity of the intermediate imine, facilitating protonation.
-
Steric Deactivation: The 1-(2,3-dimethylphenyl) moiety introduces significant orthogonal twist and steric bulk. While the N-aryl group is chemically distant from the C3-aldehyde, the ortho-methyl groups can restrict conformational freedom, potentially impacting the trajectory of nucleophilic attack by the amine.
This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent due to its high chemoselectivity, minimizing the risk of pyrrole polymerization—a common failure mode in acidic media.
Critical Mechanistic Insights
The "Fork in the Road": Imine Stability vs. Reduction
Success depends on the formation of the iminium ion . In pyrrole-3-carbaldehydes, the lone pair on the pyrrole nitrogen donates electron density into the ring, making the carbonyl carbon less electrophilic than in benzaldehydes.
-
Challenge: Slow imine formation due to electronic deactivation.
-
Solution: Acid catalysis (Acetic Acid) is strictly required to activate the carbonyl, but pH must be controlled to prevent acid-catalyzed polymerization of the electron-rich pyrrole.
Diagram: Reaction Pathway & Decision Logic
Figure 1: Mechanistic pathway highlighting the critical imine formation step. Premature addition of non-selective reductants leads to alcohol byproducts.
Comparative Analysis of Reducing Agents
For this specific scaffold, agent selection is dictated by the stability of the pyrrole ring.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride | Catalytic Hydrogenation (H2/Pd-C) |
| Selectivity | High. Reduces imines, not aldehydes.[1] | High. pH dependent.[2] | Low. Risks reducing pyrrole ring. |
| Acid Tolerance | Excellent (Used in AcOH). | Good (Used at pH 3-5). | N/A |
| Toxicity | Low (Borate salts). | High (Cyanide generation). | Low. |
| Water Sensitivity | Moderate (Use dry solvents). | Low. | None. |
| Recommendation | Primary Protocol (Lab/Pilot) | Secondary (If STAB fails) | Industrial Scale Only |
Experimental Protocols
Method A: The "Gold Standard" (STAB)
Recommended for initial optimization and library synthesis.
Reagents:
-
Substrate: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Workflow:
-
Imine Pre-formation (Critical for Steric Bulk):
-
Charge the reaction vessel with the Aldehyde and DCE (0.1 M concentration).
-
Add the Amine and Acetic Acid .[3]
-
Expert Insight: Due to the 2,3-dimethylphenyl steric hindrance, stir this mixture for 30–60 minutes at room temperature before adding the reductant. This ensures the equilibrium shifts toward the imine. If the amine is valuable/scarce, add 4Å Molecular Sieves.
-
-
Reduction:
-
Add STAB in one portion. The reaction may evolve mild gas; ensure venting.
-
Stir at room temperature for 2–16 hours.
-
-
Monitoring (The Self-Validating Check):
-
TLC: Check for disappearance of the aldehyde (often UV active, stains with DNP).
-
NMR: Look for the disappearance of the aldehyde singlet (~9.6–9.8 ppm).
-
-
Workup:
-
Quench with Saturated NaHCO3 (aq) to neutralize acetic acid. Caution: CO2 evolution.
-
Extract into DCM or EtOAc. Wash organic layer with Brine.
-
Dry over Na2SO4 and concentrate.
-
Method B: Two-Step Protocol (For Stubborn Amines)
Use this if Method A yields predominantly alcohol byproduct.
-
Step 1: Reflux Aldehyde and Amine in Methanol or Ethanol for 2–4 hours (or microwave at 80°C for 20 min).
-
Step 2: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.0 equiv) slowly.
-
Why? NaBH4 is a stronger reductant. By isolating the imine formation step (Step 1), we prevent NaBH4 from reducing the unreacted aldehyde to the alcohol.
-
Quality Control & Troubleshooting
The "Self-Validating" Analytical System
To ensure the protocol worked without external validation, check these internal markers:
-
1H NMR Diagnostic:
-
Aldehyde (Starting Material): Singlet at ~9.6–9.8 ppm. Must be absent.
-
Benzylic Amine (Product): New singlet or doublet (if coupling to NH) appearing at 3.5–4.0 ppm .
-
Pyrrole Ring Protons: Should remain aromatic (6.0–7.5 ppm region). If these shift significantly upfield (to 2.0–4.0 ppm), you have over-reduced the pyrrole ring (common with Hydrogenation, rare with STAB).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Aldehyde remains, no product. | Steric hindrance prevents imine formation. | Increase pre-stir time (Step 1). Add 4Å Molecular Sieves. Heat to 40°C. |
| Alcohol byproduct formed. | Reductant attacked aldehyde before imine formed. | Switch to Method B (Two-step). Ensure STAB is not added immediately. |
| Pyrrole polymerization (Dark tar). | Acid concentration too high. | Reduce Acetic Acid to 1.0 equiv. Ensure solvent is anhydrous. |
| Low Yield with HCl Salt Amines. | Amine salt not free-based. | Add Triethylamine (TEA) (1.0 equiv) to free-base the amine salt before adding AcOH. |
References
-
Abdel-Magid, A. F., et al. (1996).[4][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Takeda Pharmaceutical Co Ltd. (2014). "Preparation of Pyrrole Compounds (Vonoprazan Intermediates)." Patent CN104211618.[5]
-
BenchChem. (2025).[1] "Catalytic Reductive Amination with Sodium Triacetoxyborohydride: Protocols and Application Notes."
-
Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."
-
Kogure, S., et al. (2017). "Development of a Synthetic Route to Vonoprazan." Journal of Organic Chemistry. (Contextualizing the pyrrole scaffold stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Synthetic Process of Vonoprazan Fumarate [cjph.com.cn]
Advanced Application Note: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in Material Science
Executive Summary
1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (CAS: 37560-46-6) is a specialized heterocyclic building block distinguished by its N-aryl steric shielding and C3-regioisomerism . Unlike common pyrrole-2-carbaldehydes used in standard porphyrin chemistry, this 3-formyl derivative enables the synthesis of linear conjugated polymers , asymmetric BODIPY dyes , and turn-on chemosensors .
The 2,3-dimethylphenyl moiety at the N1 position provides critical solubility in non-polar organic solvents and prevents π-π stacking aggregation in the solid state, a common quenching mechanism in optoelectronic materials. This guide details protocols for utilizing this scaffold in fluorescent sensing and organic electronics .
Chemical Profile & Material Significance[1][2][3][4][5][6][7][8]
| Property | Data | Significance in Materials |
| Molecular Formula | C₁₃H₁₃NO | Carbon-rich scaffold for organic electronics. |
| Molecular Weight | 199.25 g/mol | Low MW allows high atom economy in synthesis. |
| Physical State | Solid (Pale Yellow) | Stable handling; amenable to solid-state blending. |
| Solubility | DCM, THF, Toluene | Compatible with spin-coating and solution processing. |
| Functional Group | C3-Aldehyde (CHO) | Reactive handle for Knoevenagel/Schiff base condensations. |
| Steric Feature | ortho-Methyls (2,3-pos) | Restricted Rotation: Prevents aggregation-caused quenching (ACQ). |
Structural Logic
The 3-position aldehyde is electronically distinct from the 2-position. In conjugated systems, 3-substitution minimizes steric clash with the polymer backbone, preserving planarity for charge transport. Meanwhile, the N-(2,3-dimethylphenyl) group acts as a "molecular bumper," preventing the fluorophores from stacking too closely, which preserves high quantum yields in solid films.
Application 1: Synthesis of Sterically Shielded BODIPY Dyes
Context: Standard BODIPY dyes often suffer from small Stokes shifts and solid-state quenching. Using 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde as a precursor allows for the construction of asymmetric dyes with enhanced solubility and photostability.
Protocol: Asymmetric Condensation
Objective: Synthesize an asymmetric BODIPY core by condensing the title compound with 2,4-dimethylpyrrole.
Reagents
-
Compound A: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq)
-
Compound B: 2,4-Dimethylpyrrole (1.0 eq)
-
Catalyst: Trifluoroacetic acid (TFA) (catalytic drops)
-
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 eq)
-
Complexation: BF₃[]·OEt₂ (6.0 eq), Triethylamine (TEA) (4.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Condensation: In a flame-dried flask under N₂, dissolve Compound A (1 mmol) and Compound B (1 mmol) in 50 mL anhydrous DCM.
-
Activation: Add 2 drops of TFA. The solution will darken (red/brown) indicating dipyrromethene formation. Stir at Room Temperature (RT) for 3 hours.
-
Oxidation: Add DDQ (1 mmol) in one portion. Stir for 30 minutes. The mixture becomes dark fluorescent.
-
Neutralization: Cool to 0°C. Add TEA (4 mmol) dropwise. Stir for 10 min.
-
Boron Complexation: Add BF₃·OEt₂ (6 mmol) dropwise over 15 minutes. Caution: Exothermic.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Workup: Wash with water (3x), brine (1x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, Hexane/DCM gradient).
Expected Outcome: A highly fluorescent orange/red solid. The 2,3-dimethylphenyl group will lie orthogonal to the BODIPY plane, increasing solubility.
Application 2: "Turn-On" Schiff Base Chemosensors
Context: The aldehyde group is an excellent electrophile for creating Schiff bases (imines) that coordinate metal ions. The electron-rich pyrrole ring acts as a signaling unit.
Protocol: Synthesis of Zn²⁺/Al³⁺ Sensor
Objective: Create a fluorescent probe via condensation with ethylenediamine.
Reagents
-
Precursor: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (2.0 mmol)
-
Linker: Ethylenediamine (1.0 mmol)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Dissolution: Dissolve the pyrrole aldehyde in 20 mL hot ethanol.
-
Addition: Add ethylenediamine dropwise.
-
Reflux: Heat to reflux (78°C) for 4 hours. A precipitate often forms.
-
Isolation: Cool to RT. Filter the solid precipitate.
-
Recrystallization: Recrystallize from hot ethanol/hexane.
Sensing Mechanism: The resulting bis-imine is weakly fluorescent due to Photoinduced Electron Transfer (PET) from the imine lone pair. Upon binding Zn²⁺ or Al³⁺, PET is inhibited, resulting in a strong Chelation Enhanced Fluorescence (CHEF) effect.
Visualization of Workflows
Caption: Divergent synthesis pathways utilizing the pyrrole-3-carbaldehyde scaffold for dyes (red path) and sensors (yellow/green path).
Critical Analysis & Troubleshooting
Solubility vs. Crystallinity
-
Issue: Many N-unsubstituted pyrrole aldehydes form insoluble aggregates.
-
Solution: The 2,3-dimethylphenyl group is the key problem-solver here. The ortho-methyl groups force the phenyl ring out of plane (dihedral angle ~60-90°), disrupting packing. If solubility remains low in alcohols, switch to THF or Chloroform.
Regioselectivity in Derivatives
-
Observation: When performing electrophilic aromatic substitution (e.g., bromination) on this core, the position C5 (alpha to nitrogen) is the most reactive site remaining.
-
Control: To extend conjugation linearly, block C5 or use mild conditions to direct reaction to C2.
Stability[3][7]
-
Storage: Store the aldehyde under inert atmosphere (Argon) at 4°C. The aldehyde is susceptible to oxidation to the carboxylic acid (1-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylic acid) upon prolonged air exposure.
References
-
Synthesis of N-arylpyrrole-3-carbaldehydes: Singh, A., et al. (2018).[2][3] "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes."[2][3][4] RSC Advances, 8, 15448-15458.
-
BODIPY Synthesis from Pyrrole-Carbaldehydes: Swavey, S., et al. (2016). "Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles." RSC Advances, 7, 173-179.
-
Schiff Base Sensors (General Protocol): Balamurugan, G., & Velmathi, S. (2018).[5] "Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions." Current Chemistry Letters, 12(2), 369-374.[6]
-
Conducting Polymer Precursors: Mizera, A., et al. (2025). "Influence of Doping on Electrical and Optical Properties of Conductive Polypyrrole-Co-Poly(pyrrole-3-Carboxylic Acid) Copolymer." ChemPhysChem, 26(19).
Sources
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole Based Schiff Base as a Highly Sensitive Fluorescent Sensor for Fe3+ and Sn2+ Ions » Growing Science [growingscience.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction yields for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde synthesis
Welcome to the technical support resource for the synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields and product purity.
Synthesis Overview: The Vilsmeier-Haack Reaction
The synthesis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The process involves two key stages: the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, followed by an electrophilic aromatic substitution on the pyrrole ring.[3][4]
The choice of the pyrrole's C3 position for formylation, rather than the typically more reactive C2 position, is a critical aspect of this synthesis. This regioselectivity is primarily dictated by the steric hindrance imposed by the bulky 2,3-dimethylphenyl group on the nitrogen atom, which sterically shields the adjacent C2 and C5 positions, thereby directing the incoming electrophile to the C3 position.[5][6]
Reaction Mechanism
The mechanism proceeds as follows:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2][7] This step is highly exothermic and moisture-sensitive.
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent. The steric bulk of the N-aryl group directs this attack to the C3 position.
-
Aromatization and Hydrolysis: The resulting intermediate eliminates a proton to restore the aromaticity of the pyrrole ring. Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product.[8]
Caption: Vilsmeier-Haack reaction pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I'm recovering only my starting material. What are the most likely causes?
Answer: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[1] Any water in your glassware, solvent (DMF), or starting materials will quench the reagent, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. The quality of POCl₃ is also critical; use a fresh, clear sample.[1]
-
-
Insufficient Activation/Incorrect Temperature: The formation of the Vilsmeier reagent is exothermic, but the subsequent formylation may require a specific activation temperature to proceed.[9] Conversely, some highly reactive substrates require low temperatures to prevent side reactions.[2]
-
Solution: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the pyrrole substrate.[9] If no reaction occurs at room temperature after adding the substrate (monitor by TLC), gradually increase the temperature. A documented optimization for a similar system showed that a reaction at 60 °C was insufficient, while an increase to 80 °C was necessary.[9]
-
-
Improper Stoichiometry: The molar ratios of the substrate, DMF, and POCl₃ are crucial. An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.
Question 2: My reaction mixture turned dark black or formed a tarry substance, and purification is impossible. How can I prevent this?
Answer: Tar formation is indicative of decomposition or polymerization, usually due to overly harsh reaction conditions.
-
Uncontrolled Exotherm: The reaction between DMF and POCl₃ is highly exothermic. Adding the POCl₃ too quickly can cause localized heating, leading to decomposition of the reagent and substrate.[1]
-
Solution: Add the POCl₃ to the DMF dropwise at 0 °C with vigorous stirring. This ensures proper heat dissipation and controlled formation of the Vilsmeier reagent.
-
-
Excessive Reagent or Temperature: Too much POCl₃ or excessively high temperatures can lead to unwanted side reactions and polymerization of the electron-rich pyrrole.[9][10]
-
Solution: Start with a moderate excess of the Vilsmeier reagent (e.g., 1.5 eq). Avoid unnecessarily high temperatures; only increase the heat if the reaction is confirmed to be stalled by TLC analysis.
-
-
Substrate Purity: Impurities in the starting 1-(2,3-dimethylphenyl)-1H-pyrrole can act as catalysts for polymerization.
-
Solution: Ensure the starting pyrrole is pure. If it is old or discolored, consider purifying it by distillation or column chromatography before use.[11]
-
Question 3: I'm getting a mixture of products, potentially the C2- and C3-formylated isomers. How can I improve the regioselectivity for the desired C3-aldehyde?
Answer: While the 2,3-dimethylphenyl group strongly directs to the C3 position, suboptimal conditions can lead to a loss of selectivity.
-
Steric Control is Key: The primary factor driving C3 selectivity is steric hindrance.[5][6] The reaction should be run under conditions that favor thermodynamic control, where the sterically less hindered product is formed.
-
Solution: A study on N-substituted pyrroles showed that steric factors are the main determinant of the α- to β-formylation ratio.[5] Using sterically crowded formamides can also enhance C3 selectivity.[12][13] Ensure your reaction conditions are not so aggressive (e.g., very high temperatures) that they overcome this steric barrier. A moderate temperature allows the electrophile to selectively find the more accessible C3 position.
-
Question 4: The workup and purification are proving difficult. What is an effective procedure?
Answer: A systematic workup and purification strategy is essential for isolating a clean product.
-
Quenching: The reaction must be carefully quenched to hydrolyze the intermediate iminium salt and neutralize excess reagents.
-
Solution: Cool the reaction mixture in an ice bath and slowly pour it into a stirred solution of ice and a base, such as saturated sodium bicarbonate or sodium carbonate solution, until the pH is neutral or slightly basic (~7-8).[14]
-
-
Extraction: The product needs to be efficiently extracted from the aqueous layer.
-
Purification: The crude product often requires further purification.
-
Solution: Column chromatography on silica gel is the most common method.[15] A solvent system of ethyl acetate in hexanes is a good starting point for elution. Recrystallization from a suitable solvent system (e.g., diethyl ether-hexane) can also be effective for obtaining a highly pure solid product.[16]
-
Experimental Protocols & Workflow
Optimized Reaction Parameters
The following table summarizes the recommended starting conditions for the synthesis. Optimization may be required based on your specific lab setup and reagent purity.
| Parameter | Recommended Value | Rationale & Citation |
| Pyrrole Substrate | 1.0 equivalent | The limiting reagent. |
| POCl₃ | 1.5 - 2.0 equivalents | An excess ensures complete formation of the Vilsmeier reagent.[1][14] |
| DMF | 3.0 - 6.0 equivalents | Acts as both a reagent and a solvent. An excess can ensure homogeneity.[14] |
| Co-Solvent | Optional (e.g., DCE) | Can be used to keep the Vilsmeier reagent in solution, especially at low temperatures.[1][9] |
| Temperature | 0 °C for reagent formation, then RT to 80 °C | Control of exotherm is critical. Reaction may require heating to proceed.[2][9] |
| Reaction Time | 1 - 4 hours | Monitor progress by TLC to determine the optimal time. |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6 equiv.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 2 equiv.) dropwise via a syringe, ensuring the internal temperature does not rise above 5-10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A precipitate of the Vilsmeier reagent may form.[1]
-
Substrate Addition: Dissolve 1-(2,3-dimethylphenyl)-1H-pyrrole (1 equiv.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE) and add it to the stirring Vilsmeier reagent mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC. If the reaction is sluggish, gently heat the mixture to 60-80 °C and continue to monitor its progress.[9]
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the pure 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.[15]
Frequently Asked Questions (FAQs)
-
Q: Can I use thionyl chloride (SOCl₂) or oxalyl chloride instead of POCl₃?
-
Q: Is it possible to perform this reaction under solvent-free conditions?
-
A: While some Vilsmeier-Haack reactions have been successfully performed under solvent-free or microwave conditions, particularly with phenols, these are typically for highly reactive substrates.[17] For this specific synthesis, using DMF as both reagent and solvent is the most reliable published method.
-
-
Q: The product is an oil, but the literature reports a solid. What should I do?
-
A: It is possible that your product contains minor impurities that are preventing crystallization. Ensure purification by column chromatography is thorough. Try dissolving the purified oil in a minimal amount of a hot non-polar solvent (like hexane or heptane) and cooling it slowly, perhaps with scratching of the flask, to induce crystallization.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 5. scribd.com [scribd.com]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. DSpace [open.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 14. arkat-usa.org [arkat-usa.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ajrconline.org [ajrconline.org]
Purification strategies for removing impurities from pyrrole-3-carbaldehydes
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user has already attempted standard workups and is facing persistent purity or stability issues.
Ticket ID: PYR-3-CHO-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Diagnostic Triage
Pyrrole-3-carbaldehydes are notoriously difficult to purify due to three converging chemical behaviors:
-
Regioisomeric Similarity: The 2-formyl isomer (often a byproduct of Vilsmeier-Haack) has similar polarity but significantly different crystalline properties.
-
Acid Sensitivity: The electron-rich pyrrole ring acts as a nucleophile. On acidic stationary phases (standard silica), it undergoes electrophilic aromatic substitution with itself, leading to polymerization (the "red/black band" on your column).
-
Oxidative Instability: The aldehyde moiety, combined with the electron-rich ring, is prone to auto-oxidation to the carboxylic acid, especially in solution.
Diagnostic Decision Matrix:
| Observation | Probable Impurity/Issue | Recommended Strategy |
| Crude is a black tar/oil | Polymerized pyrroles (polypyrroles) | Protocol C (Trituration) before chromatography. |
| NMR shows ~10% isomer | Pyrrole-2-carbaldehyde | Protocol A (Bisulfite) or Recrystallization (mp diff: 2-CHO ~44°C vs 3-CHO ~64°C). |
| Product streaks on TLC | Acid-catalyzed decomposition | Protocol B (Buffered Silica) . |
| Solid "oils out" in solvent | Trace solvent/impurities lowering mp | Protocol D (Two-Solvent Recrystallization) . |
Core Purification Protocols
Protocol A: The Bisulfite Adduct "Silver Bullet"
Best for: Separating the aldehyde from non-aldehyde impurities (starting pyrroles, tars, alkylated byproducts) and enriching regioisomers. Mechanism: Aldehydes form water-soluble bisulfite adducts. Non-aldehydes remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude material in a minimal amount of water-miscible solvent (Methanol or THF).
-
Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
). -
Critical Step: Shake vigorously for 30 minutes. If a solid precipitates, filter it (this is often the pure adduct). If no solid, proceed to extraction.
-
-
Wash (Impurity Removal):
-
Wash the aqueous phase (or suspended solid) with Ethyl Acetate (EtOAc) or Ether.
-
Discard the organic layer. It contains the tars and non-aldehyde impurities.
-
-
Regeneration:
-
Adjust the aqueous phase (containing the adduct) to pH >10 using 10% Sodium Carbonate (
) or NaOH. Note: Use Carbonate if your pyrrole has sensitive esters. -
The solution will turn cloudy as the free aldehyde regenerates.
-
-
Isolation:
-
Extract immediately with DCM or EtOAc (3x).
-
Dry over
and concentrate.
-
Expert Insight: Sterically hindered aldehydes (e.g., with bulky groups at the 2/4 positions) form adducts slowly. If yield is low, increase reaction time to 12 hours.
Protocol B: Chromatography on Deactivated (Buffered) Silica
Best for: Final polishing and removing trace regioisomers. The Issue: Standard silica gel has a pH of ~5.5-6.0. This acidity catalyzes the oligomerization of pyrrole-3-carbaldehydes, visible as a dark streak that never elutes.
Preparation of Deactivated Silica:
-
Slurry Method: Prepare your slurry using 99% Hexanes / 1% Triethylamine (
). -
Equilibration: Flush the column with 2 column volumes of this mixture.
-
Elution: Run your gradient (e.g., Hexanes
EtOAc). You can remove the from the mobile phase once the product begins to elute, or keep it at 0.5% throughout.
Data: Impact of Silica Treatment
| Stationary Phase | Recovery Yield | Purity (HPLC) | Observation |
|---|
| Standard Silica (
Protocol C: Handling "Black Tar" (Polypyrroles)
Best for: Initial cleanup of Vilsmeier-Haack reactions. Before any column or crystallization, you must remove the oligomeric "tar."
-
Trituration: Dissolve the crude oil in a small amount of DCM.
-
Precipitation: Slowly add the DCM solution into a rapidly stirring beaker of cold Hexanes or Pentane (ratio 1:10).
-
Filtration: The polymeric tars will precipitate as a black gum/solid. Filter through a pad of Celite.[1]
-
Result: The filtrate contains your monomeric aldehyde.
Visual Workflows
Figure 1: Purification Logic Tree
Caption: Decision matrix for selecting the appropriate purification vector based on crude material state.
Figure 2: Bisulfite Regeneration Cycle
Caption: The "Chemical Filter" mechanism. Only aldehydes can pass through the aqueous shuttle, leaving non-reactive impurities behind.
Troubleshooting & FAQs
Q: My product "oils out" during recrystallization instead of forming crystals. A: This occurs when the melting point of the impure solid is lower than the boiling point of the solvent.
-
Fix: Use the "Cloud Point" method. Dissolve the compound in a minimum amount of soluble solvent (e.g.,
or DCM) at room temperature. Add the anti-solvent (Hexanes) dropwise until the solution turns slightly cloudy. Do not heat. Store in the freezer (-20°C) overnight. The slow cooling prevents oiling.
Q: I see two spots on TLC that are very close together. Is this the 2-isomer? A: Likely, yes. Pyrrole-2-carbaldehyde is a common byproduct.
-
Differentiation: 2-isomers are generally more volatile and have lower melting points (~44°C) compared to 3-isomers (~63°C) [1].
-
Separation: If chromatography fails, try sublimation (if stable) or rigorous fractional recrystallization from benzene/petroleum ether mixtures [2].
Q: My aldehyde turned into a carboxylic acid during storage. A: Pyrrole aldehydes are auto-oxidative.
-
Prevention: Store under Argon/Nitrogen at 4°C.
-
Recovery: If you have significant acid formation, dissolve the mixture in DCM and wash with saturated
. The acid will go into the aqueous layer; the aldehyde remains in the organic layer.
References
-
Muchowski, J. M., & Naef, R. (1984).[2] Synthesis of pyrrole-3-carbaldehydes. Helvetica Chimica Acta, 67(5), 1168-1172. Link
-
Org. Synth. 1951, 31, 92. Pyrrole-2-carboxaldehyde. (Detailed discussion on separation and physical properties of pyrrole aldehyde isomers). Link
-
Kjell, D. P., et al. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[3] Chem., 64, 5722-5724.[3] (Alternative regeneration using TMS-Cl if base sensitivity is an issue). Link
-
BenchChem Technical Support. (2025). Purification of 3,4-diethyl-1H-pyrrole-2-carbaldehyde. (General protocols for pyrrole recrystallization). Link
-
Brindle, C. S., et al. (2017).[4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Org. Process Res. Dev., 21(9), 1394–1403.[1] Link
Sources
Preventing oxidation and degradation of pyrrole aldehydes during storage
Technical Support Center: Pyrrole Aldehyde Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the handling and storage of pyrrole aldehydes. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your reagents. Pyrrole aldehydes are versatile intermediates in organic synthesis, but their inherent instability can pose significant challenges, leading to failed reactions, impure products, and inconsistent results. This guide is designed to provide you with in-depth, practical solutions to prevent the oxidation and degradation of these valuable compounds.
The core issue with pyrrole aldehydes is their susceptibility to both oxidation and polymerization, often initiated by exposure to air (oxygen), light, and even trace amounts of acid. This degradation can manifest as a discoloration of the material, often turning from a white or off-white solid to a yellow, brown, or even black tar-like substance. Analytically, this degradation is observable as the appearance of new peaks in your NMR or LC-MS spectra, indicating the formation of impurities such as the corresponding carboxylic acid or various oligomers.
This resource is structured in a question-and-answer format to directly address the common issues and questions that arise during the storage and handling of pyrrole aldehydes. We will delve into not just what to do, but why certain procedures are critical for the preservation of your material.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-2-carboxaldehyde has turned yellow/brown during storage. What happened, and can I still use it?
Answer: The discoloration of your pyrrole-2-carboxaldehyde is a classic sign of degradation.[1] This color change is primarily due to two processes:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, which can further catalyze degradation. The pyrrole ring itself can also oxidize, leading to highly colored polymeric byproducts.[1]
-
Polymerization: In the presence of light or acidic impurities, pyrrole aldehydes can polymerize, forming dark, often insoluble materials.[1]
Can you still use it? It is highly recommended to purify the material before use. Using discolored pyrrole aldehyde directly in your reaction will likely lead to lower yields, the formation of side products, and difficulties in purification. For purification, techniques like recrystallization from a suitable solvent (e.g., petroleum ether for pyrrole-2-carboxaldehyde) or flash column chromatography can be effective.[2][3]
Q2: What are the ideal storage conditions for solid pyrrole aldehydes?
Answer: To maximize the shelf-life of solid pyrrole aldehydes, you need to protect them from air, light, and heat. The ideal storage conditions are:
-
Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C or -80 °C).[4][5] Lower temperatures significantly slow down the rate of degradation reactions. For long-term storage (months), -80°C is recommended.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[4] This is crucial to prevent oxidation. You can achieve this by backfilling the container with an inert gas after each use.
-
Light: Always store pyrrole aldehydes in amber-colored vials or wrap the container in aluminum foil to protect them from light, which can catalyze degradation.[6]
-
Container: Use a tightly sealed container to prevent the ingress of air and moisture.[5][7]
Q3: I need to store a pyrrole aldehyde in solution. What is the best solvent and what precautions should I take?
Answer: Storing pyrrole aldehydes in solution can be convenient, but it also increases the risk of degradation if not done correctly.
-
Solvent Choice: Acetonitrile (HPLC grade) is a commonly used solvent for preparing stock solutions of aldehyde standards.[6] For other applications, ensure the solvent is dry and free of acidic impurities.
-
Inert Atmosphere: Before dissolving your pyrrole aldehyde, it is critical to degas the solvent to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Storage Conditions: Store the solution under an inert atmosphere, protected from light, and at low temperatures (-20 °C or -80 °C).[4][6] Prepare fresh working solutions for in vivo experiments on the day of use.[4]
Q4: Can I add an antioxidant to my pyrrole aldehyde to improve its stability?
Answer: Yes, adding a radical-scavenging antioxidant can be an effective way to inhibit oxidation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for aldehydes.[8][9] A typical concentration to add is around 0.1% by weight.[9] It is important to ensure the antioxidant is fully dissolved and homogenously mixed with the pyrrole aldehyde.
Troubleshooting Guides
Problem 1: Rapid Discoloration of a Freshly Opened Bottle of Pyrrole Aldehyde
| Possible Cause | Troubleshooting Steps |
| Exposure to Air and Moisture | Immediately after opening, flush the headspace of the container with a dry, inert gas (argon or nitrogen) before re-sealing. For highly sensitive derivatives, consider handling the material inside a glovebox.[10][11] |
| Contaminated Spatula or Weighing Paper | Always use clean, dry spatulas and weighing equipment. Avoid introducing any contaminants into the stock bottle. |
| Improper Sealing of the Container | Ensure the cap is tightly secured. If the cap or threads are damaged, transfer the material to a new, dry, and clean container under an inert atmosphere. |
Problem 2: Inconsistent Results in Reactions Using a Stored Pyrrole Aldehyde
| Possible Cause | Troubleshooting Steps |
| Presence of Degradation Products | The presence of impurities, such as the corresponding carboxylic acid, can interfere with your reaction.[12] It is crucial to purify the pyrrole aldehyde before use. You can check the purity using techniques like NMR, GC-MS, or LC-MS.[1][13] |
| Inaccurate Concentration of Stock Solution | If you are using a stock solution, degradation may have lowered the effective concentration of the active aldehyde. It is best practice to prepare fresh solutions from purified solid material. If you must use an older solution, consider re-quantifying its concentration. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Pyrrole Aldehydes
-
Preparation: Before opening the main container, have a supply of dry inert gas (argon or nitrogen) ready with a needle adapter for your gas line.
-
Weighing: If possible, perform weighing inside a glovebox to minimize exposure to air. If a glovebox is not available, work quickly.
-
Inerting: After taking the desired amount, insert a needle connected to the inert gas line into the headspace of the container. Insert a second "outlet" needle.
-
Flushing: Gently flush the headspace with the inert gas for 1-2 minutes to displace any air that has entered.
-
Sealing: Remove the needles and immediately seal the container tightly.
-
Light Protection: Wrap the container with aluminum foil or place it in a light-blocking secondary container.
-
Storage: Store the container in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C).[4][5]
Protocol 2: Purification of Discolored Pyrrole-2-Carboxaldehyde by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude, discolored pyrrole-2-carboxaldehyde in a minimum amount of boiling petroleum ether (b.p. 40-60 °C).[2] A ratio of approximately 1 gram of aldehyde to 25 mL of solvent can be used as a starting point.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for a few hours to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum. The pure pyrrole-2-carboxaldehyde should be an off-white to pale yellow solid.[14]
-
Storage: Immediately store the purified material following the long-term storage protocol.
Visualizing Degradation and Prevention
Diagram 1: Degradation Pathways of Pyrrole Aldehydes
Caption: Recommended workflow for storing and handling pyrrole aldehydes.
References
-
Synerzine. Pyrrole 2-Carboxaldehyde Safety Data Sheet. [Link]
-
Organic Syntheses. "Pyrrole-2-carboxaldehyde". [Link]
-
Wikipedia. Air-free technique. [Link]
- European Patent Office.
-
The Schlenk Line Survival Guide. Gloveboxes. [Link]
-
PMC. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. [Link]
-
groups.io. | To stabilize aldehydes ....?. [Link]
-
JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
-
PrepChem.com. Synthesis of pyrrole-2-aldehyde. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
-
MDPI. Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. [Link]
- Google Patents.
-
ResearchGate. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
- Google Patents.
-
Quora. What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole?. [Link]
- Google Patents.
-
Practices for Proper Chemical Storage. [Link]
-
DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
PMC. Enzymatic reactions towards aldehydes: An overview. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
Semantic Scholar. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]
-
Moravek. A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. [Link]
-
Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
ACS Publications. New methods for the oxidation of aldehydes to carboxylic acids and esters. [Link]
-
PMC. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Pyrrole-2-Carboxaldehyde | Structure, Properties, Uses & Safety Data | Reliable Supplier China [chemheterocycles.com]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. groups.io [groups.io]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
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- 14. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Vilsmeier-Haack Regioselectivity on N-Aryl Pyrroles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for regioselectivity issues encountered during the Vilsmeier-Haack formylation of N-aryl pyrroles. Here, we move beyond standard protocols to explore the underlying mechanistic principles that govern product distribution, offering field-proven insights to steer your synthesis toward the desired isomer.
Section 1: Understanding the Core Problem: C2 vs. C3 Formylation
Q1: What is the typical regioselectivity of the Vilsmeier-Haack reaction on a simple pyrrole, and why?
In a standard Vilsmeier-Haack reaction, an unsubstituted or N-alkyl pyrrole undergoes formylation preferentially at the C2 (α) position.[1] This preference is rooted in the electronic properties of the pyrrole ring. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent (a chloroiminium ion, [CH(Cl)=N(CH₃)₂]⁺) is the electrophile.[2][3]
Attack at the C2 position allows for the positive charge of the resulting intermediate (the sigma complex) to be delocalized over three resonance structures, including a crucial one where the nitrogen atom's lone pair directly stabilizes the carbocation. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures, making it a higher-energy pathway.[1] Consequently, the C2-formylated product is kinetically and thermodynamically favored.
Q2: How does an N-aryl substituent complicate this regioselectivity?
Introducing an N-aryl group creates a more complex electronic and steric environment. The predictable C2 selectivity is often compromised, leading to mixtures of C2 and C3 isomers, or in some cases, exclusive C3 formylation. This shift is due to a combination of competing factors:
-
Steric Hindrance: A bulky N-aryl group can physically block the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions. This steric impediment can raise the activation energy for C2 attack, making the less-hindered C3 position a more viable target.[4][5]
-
Electronic Effects: The electronic nature of the N-aryl substituent plays a critical, albeit sometimes subtle, role.[5]
-
Electron-Withdrawing Groups (EWGs) on the aryl ring (e.g., -NO₂, -CN, -CF₃) decrease the electron-donating ability of the pyrrole nitrogen. This slightly deactivates the entire pyrrole ring towards electrophilic attack but can also influence the relative stability of the C2 vs. C3 intermediates.
-
Electron-Donating Groups (EDGs) on the aryl ring (e.g., -OCH₃, -CH₃) can increase the electron density of the system. However, they also make the N-aryl ring itself more susceptible to electrophilic attack, potentially leading to unwanted side products.
-
-
Torsional Angle: The angle between the pyrrole ring and the N-aryl ring is crucial. A larger torsional angle, often forced by bulky ortho-substituents on the aryl group, can diminish the electronic communication between the two rings. In such cases, steric factors become the dominant influence on regioselectivity.[4][5]
Section 2: Troubleshooting Common Regioselectivity Issues
This section addresses the most common problems encountered in the lab and provides actionable strategies to resolve them.
Q3: I'm getting a mixture of C2 and C3 formylated products. How can I improve selectivity for the C2 isomer?
Obtaining a mixture indicates that the activation energies for attack at the C2 and C3 positions are comparable. To favor the electronically preferred C2 position, you must mitigate the factors that are promoting C3 attack.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Temperature control is paramount. The Vilsmeier-Haack reaction can be exothermic.[6] Running the reaction at a lower temperature (e.g., starting at 0°C and allowing it to warm slowly to room temperature) often favors the kinetically controlled C2 product.[7] High temperatures can provide enough energy to overcome the barrier for the C3 pathway, leading to mixtures.
-
Change the Solvent: While DMF is both a reagent precursor and a common solvent, its high boiling point can encourage side reactions if heating is required.[8] Using a non-polar, aprotic co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can modulate the reactivity of the Vilsmeier reagent and improve selectivity.
-
Modify the Vilsmeier Reagent: The reactivity of the Vilsmeier reagent can be tuned. Using oxalyl chloride or thionyl chloride instead of phosphorus oxychloride (POCl₃) to generate the reagent from DMF can sometimes alter the outcome, as these reagents can produce a slightly different reactive species.
Q4: My reaction is favoring C3 formylation, but I need the C2 isomer. What are my options?
This scenario suggests that steric hindrance at the N-aryl group is the dominant factor, making C2 attack highly unfavorable.
Troubleshooting Strategies:
-
Re-evaluate the N-Aryl Substituent: If your synthetic route allows, consider if a less sterically demanding N-aryl group could be used. For example, switching from a 2,6-dimethylphenyl group to a phenyl or a para-substituted phenyl group will dramatically reduce steric hindrance around the C2 position.
-
Use a Smaller Formylating Agent (Alternative Reactions): The Vilsmeier reagent is relatively bulky. If direct formylation fails, an alternative, multi-step approach might be necessary. For instance, you could pursue a strategy involving lithiation at the C2 position with a strong base (e.g., n-BuLi or LDA) at low temperature, followed by quenching with a formylating agent like DMF.[6] This approach is governed by the acidity of the C-H bond, and the C2 proton is generally the most acidic. Caution: This requires strictly anhydrous conditions.
Q5: I am observing formylation on the N-aryl ring instead of the pyrrole. How can I prevent this?
This side reaction occurs when the N-aryl ring is highly activated by strong electron-donating groups (like -OH, -NH₂, or -OCH₃), making it more electron-rich than the pyrrole ring.[2][3]
Troubleshooting Strategies:
-
Deactivate the N-Aryl Ring: If possible, temporarily protect the activating group on the aryl ring. For example, an -OH group can be protected as an acetate or a silyl ether, and an -NH₂ group can be protected as an amide. This will reduce the nucleophilicity of the aryl ring and redirect the formylation to the intended pyrrole ring.
-
Lower the Reaction Temperature: As with other selectivity issues, operating at lower temperatures (e.g., 0°C or below) can help. The pyrrole ring is generally more reactive than a simple activated benzene ring, and this difference can be exploited at lower temperatures.[7]
-
Control Stoichiometry: Use the minimum required amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents).[2] Using a large excess can drive the reaction towards less favorable pathways, including formylation of the aryl ring.
Q6: My reaction is sluggish or fails completely. What should I check?
A stalled reaction typically points to an issue with reagent quality, substrate deactivation, or insufficient reaction energy.
Troubleshooting Strategies:
-
Verify Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
DMF: Use anhydrous DMF. Old bottles can absorb water or decompose to dimethylamine, which quenches the Vilsmeier reagent.[6][9] If you smell fishy dimethylamine, use a fresh bottle.[10]
-
POCl₃: Use fresh, high-purity phosphorus oxychloride. It should be colorless; a yellow or brown color indicates decomposition.
-
-
Assess Substrate Reactivity: If the N-aryl group contains strong electron-withdrawing substituents, it can deactivate the pyrrole ring to the point where the relatively weak Vilsmeier electrophile cannot react effectively.[6][9]
-
Increase Temperature Carefully: For deactivated substrates, a gradual increase in temperature may be necessary.[6][9] Monitor the reaction closely by TLC to find the optimal temperature that drives the reaction to completion without causing decomposition, which is often indicated by the reaction mixture turning dark or tarry.[6][9]
Section 3: Data & Protocols
Summary of Effects on Regioselectivity
| Parameter | Condition | Likely Effect on C2:C3 Ratio | Rationale |
| N-Aryl Substituent | Bulky ortho-groups (e.g., 2,6-di-CH₃) | Decreases | Increases steric hindrance at C2 position.[4][5] |
| Electron-withdrawing group (e.g., p-NO₂) | Slightly Decreases | Deactivates the entire ring; steric factors may become more pronounced.[5] | |
| Temperature | Low (0°C to RT) | Increases | Favors the kinetically preferred C2 product.[7] |
| High (e.g., >80°C) | Decreases | Provides energy to overcome the activation barrier for C3 attack.[6] | |
| Solvent | Aprotic, less polar (DCM, DCE) | May Increase | Can modulate reagent reactivity and improve selectivity over neat DMF. |
| Reagent Stoichiometry | Minimal excess (1.1 equiv) | Increases | Reduces the chance of side reactions and di-formylation.[9] |
Protocol 1: Standard Vilsmeier-Haack Formylation (Optimized for C2 Selectivity)
-
Reagent Preparation: In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (used as solvent). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF. Maintain the temperature at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.[11][9]
-
Substrate Addition: Dissolve the N-aryl pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent suspension over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C.
-
Very carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[9]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.[6]
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Section 4: Visualizing the Process
Mechanism & Regioselectivity
Caption: Competing C2 and C3 formylation pathways on an N-aryl pyrrole.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Vilsmeier-Haack regioselectivity issues.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chen, J., et al. (2018). Reduction of 2-carboxylate pyrroles to 2-formyl pyrroles using RANEY® nickel. Organic & Biomolecular Chemistry, 16(34), 6234-6238. Retrieved from [Link]
-
Wood, J. M., et al. (2016). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 14(30), 7357-7364. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]
-
Wood, J. M., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 776-793. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
PubMed. (2024, August 16). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. Retrieved from [Link]
-
Slideshare. (2018, February 21). Vilsmeier haack reaction. Retrieved from [Link]
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Scientific Research, 2(1), 250-255. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
-
Slideshare. (2015, April 20). Vilsmeier haack rxn. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm. Retrieved from [Link]
-
PubMed. (2003, August 22). The role of steric and electronic interactions in the stereocontrol of the asymmetric 1,3-dipolar reactions of 5-ethoxy-3-p-(S)-tolylsulfinylfuran-2(5H)-ones with diazoalkanes: theoretical calculations and experimental evidences. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
MDPI. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier haack reaction | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Polymerization Side Reactions of Pyrrole Derivatives
Topic: Stabilization, Purification, and Handling of Pyrrole Derivatives Ticket ID: PYR-STAB-001 Status: Open for Consultation
Executive Summary
Pyrrole derivatives are notoriously unstable due to their high electron density, making them prone to acid-catalyzed polymerization (forming "pyrrole red") and oxidative degradation. This guide provides a mechanistic understanding of these failure modes and actionable protocols to prevent them during synthesis, purification, and storage.
Module 1: The Chemistry of Instability (Diagnostics)
Before troubleshooting, you must understand the enemy. Pyrrole is an electron-rich heteroaromatic system. Its instability arises primarily from two pathways:
-
Acid-Catalyzed Polymerization: The pyrrole ring is easily protonated.[1] Unlike benzene, protonation does not occur on the nitrogen (which would destroy aromaticity) but primarily at the C2 or C3 carbons. This generates a highly reactive electrophilic cation that is immediately attacked by a neutral pyrrole molecule, initiating a chain reaction.
-
Oxidative Coupling: Exposure to air and light generates radical cations, leading to polypyrrole formation (the "black tar" phenomenon).
Visualizing the Failure Mode
The following diagram illustrates the kinetic pathway of acid-catalyzed degradation. Note that C3-protonation is often the kinetic trap that initiates oligomerization.
Figure 1: The acid-catalyzed polymerization cascade. Protonation breaks aromaticity, creating a "super-electrophile" that consumes remaining starting material.
Module 2: Synthetic Troubleshooting
Scenario A: The Paal-Knorr Synthesis
Issue: Reaction turns black/tarry before product isolation. Cause: pH is too low (acidic) or reaction temperature is too high without protection.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Use weak acids (Acetic Acid, 1-5%) or Lewis Acids (Sc(OTf)₃). | Strong mineral acids (HCl, H₂SO₄) accelerate polymerization faster than cyclization [1]. |
| pH Control | Buffer to pH 4-5. | Prevents the formation of the highly reactive protonated pyrrole intermediate while still activating the carbonyls. |
| Solvent | Toluene or Ethanol (anhydrous). | Water can hydrolyze intermediates; Toluene allows azeotropic removal of water to drive equilibrium. |
| Protection | Add N-protecting group in situ if possible. | Electron-withdrawing groups (EWG) deactivate the ring, preventing side reactions. |
Scenario B: Electrophilic Substitution (Vilsmeier-Haack / Friedel-Crafts)
Issue: Low yield, polymeric byproduct. Cause: The product is more reactive than the starting material. Fix:
-
Protect the Nitrogen: Install a bulky or electron-withdrawing group (Boc, TIPS, Tosyl) before functionalization. This steric and electronic shielding prevents over-reaction.
-
Low Temperature: Run Vilsmeier-Haack at 0°C to -10°C; allow warming only if necessary.
Module 3: Purification & Isolation Protocols
CRITICAL WARNING: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0). This is sufficient to degrade electron-rich pyrroles (e.g., alkyl-substituted) into a red band that stays at the baseline.
Protocol: Basified Silica Gel Chromatography
Use this for moderately unstable pyrroles.
-
Slurry Preparation: Suspend silica gel in your starting eluent (e.g., Hexanes).
-
Deactivation: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% Et₃N.
-
Elution: Run your chromatography using solvent without Et₃N (the silica is already neutralized), or keep 0.5% Et₃N if the compound is extremely acid-sensitive.
Protocol: Basic Alumina
Use this for highly sensitive substrates (e.g., N-H pyrroles with electron-donating groups).
-
Stationary Phase: Aluminum Oxide (Basic, Brockmann Activity II or III).
-
Note: Alumina is more polar than silica. You will likely need a more polar solvent system to move your compound (e.g., increase EtOAc percentage).
Decision Tree: Choosing a Purification Method
Figure 2: Workflow for selecting the appropriate stationary phase based on electronic stability.
Module 4: Storage & Handling
Once isolated, pyrroles can degrade on the shelf.
| Factor | Mechanism of Degradation | Prevention Strategy |
| Oxygen | Auto-oxidation to radical cations, leading to coupling. | Store under Argon or Nitrogen atmosphere. |
| Light | Photo-excitation promotes radical formation. | Amber vials or foil-wrapped containers. |
| Temperature | Thermal energy overcomes activation barrier for polymerization. | Store at -20°C (freezer). |
| State | Neat oils concentrate reactive species. | Store as a dilute solution in benzene (frozen) or stabilize with trace BHT (if acceptable for next step). |
Frequently Asked Questions (FAQ)
Q: My pyrrole turned from a yellow oil to a black solid overnight in the freezer. What happened? A: You likely had residual acid from the workup (e.g., HCl from an extraction or acidic chloroform). Even trace acid can catalyze polymerization in the neat state, even at -20°C. Fix: Always wash the organic layer with saturated NaHCO₃ and filter through a small pad of basic alumina before concentrating.
Q: Can I use distilled pyrrole that has turned slightly yellow? A: Yes, but purify it immediately before use. Pass it through a short plug of basic alumina to remove the colored oligomers. If it is black/viscous, re-distillation is required (under vacuum, low heat).
Q: Which protecting group is best for preventing polymerization? A: Tosyl (Ts) or Boc are superior. They are strong electron-withdrawing groups that pull electron density out of the ring, making the C2/C3 positions less nucleophilic and resistant to acid attack [2]. Benzyl (Bn) is less effective as it does not significantly deactivate the ring.
Q: Why does my product streak on TLC? A: Streaking usually indicates decomposition on the acidic silica plate. Try dipping your TLC plate in a 5% Et₃N/Hexane solution and drying it before spotting your compound. If the spot tightens up, your compound is acid-sensitive.
References
-
Smith, G. F. (1963).[2] The Acid-Catalyzed Polymerization of Pyrroles and Indoles. Advances in Heterocyclic Chemistry, 2, 287-309.
-
BenchChem. (2025).[3][4] Efficacy of Protecting Groups for 3-Chloro-1H-pyrrole: A Comparative Guide. BenchChem Technical Notes.
-
Amarnath, V., et al. (1991).[5] Mechanism of the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924-6931.
-
Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know. Chromatography Technical Resources.
Sources
Improving shelf-life and stability of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Technical Support Center: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Welcome to the dedicated technical guide for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde (CAS 864547-97-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the shelf-life and experimental stability of this valuable synthetic intermediate. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
The stability of any chemical reagent is paramount for reproducible research. 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, by its very nature, possesses two key functional groups—a pyrrole ring and an aromatic aldehyde—that are susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them.
Understanding the Core Instability: Degradation Pathways
The molecular structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde presents two primary points of reactivity that can lead to degradation over time: the aldehyde group and the electron-rich pyrrole ring.
-
Aldehyde Oxidation: The aldehyde functional group (-CHO) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This reaction converts the aldehyde into the corresponding carboxylic acid, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carboxylic acid. This is the most common degradation pathway for aldehydes and can be accelerated by exposure to light, heat, and trace metal impurities.[1][2] The formation of this acidic impurity can also autocatalyze further degradation.[3]
-
Pyrrole Ring Degradation: Pyrrole and its derivatives are known to be sensitive to light and air, often leading to darkening and the formation of complex polymeric materials. This process is a result of oxidative or acid-catalyzed polymerization, which compromises the purity and color of the compound. While the N-phenyl substituent provides some stability compared to unsubstituted pyrrole, sensitivity remains a key consideration.
The diagram below illustrates these primary degradation routes.
Caption: Primary degradation pathways for the target compound.
Frequently Asked Questions (FAQs)
Q1: My vial of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde has turned from a white/pale yellow solid to a dark brown or black tar. What happened and is it still usable?
A1: This discoloration is a classic sign of pyrrole ring degradation and polymerization. It is almost always caused by prolonged exposure to oxygen and/or light. While some of the desired compound may remain, the purity is severely compromised. We strongly recommend re-purifying the material by recrystallization or column chromatography before use. For quantitative experiments, using a fresh, un-degraded lot is essential for accuracy.
Q2: I'm analyzing my compound via HPLC and see a new, more polar peak appearing over time. What is it?
A2: The most probable identity of this new, more polar peak is the corresponding carboxylic acid, formed via oxidation of the aldehyde group.[1][2] You can tentatively confirm this by LC-MS, looking for a mass increase of 16 Da (the addition of an oxygen atom). To prevent this, strictly limit the compound's exposure to air.
Q3: What are the absolute ideal storage conditions for long-term stability?
A3: For maximum shelf-life, the compound should be stored under an inert atmosphere (argon or nitrogen), in an amber glass vial to block UV light, at a temperature of -20°C.[4] Sealing the vial with a high-quality, airtight cap and wrapping the cap junction with Parafilm® provides an additional barrier against atmospheric moisture and oxygen.
Q4: Can I prepare a stock solution in a solvent for long-term storage?
A4: While convenient, long-term storage in solution is generally not recommended as it can accelerate degradation. If you must store a solution, use a dry, aprotic solvent like anhydrous acetonitrile or toluene. Avoid chlorinated solvents, which can contain trace HCl, and protic solvents like methanol or ethanol, which could potentially form acetals over time.[5] Prepare the solution under an inert atmosphere and store it cold (-20°C) and in the dark. Adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can significantly inhibit oxidation.[1][6]
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Rapid Discoloration (within hours/days) of Solid or Solution | 1. High Oxygen Exposure: Handling on an open bench. 2. UV Light Exposure: Using clear vials or working in direct sunlight. 3. Acidic Contamination: Residual acid from synthesis or contaminated solvents. | 1. Inert Atmosphere: Always handle the solid in a glovebox or use a Schlenk line to backfill the vial with argon/nitrogen. 2. Light Protection: Use amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light.[1] 3. pH Neutrality: Ensure all solvents are neutral. If acidity is suspected, pass the solvent through a short plug of neutral alumina. Pyrroles can be highly sensitive to even weak acids.[7] |
| Loss of Reactivity or Inconsistent Yields in Downstream Reactions | 1. Oxidation to Carboxylic Acid: The primary cause of potency loss. The carboxylic acid impurity will not participate in typical aldehyde reactions (e.g., Wittig, reductive amination).[8] 2. Formation of Adducts: Reaction with impurities in solvents or other reagents. | 1. Purity Check: Before use, run a quick purity check (TLC, HPLC, or ¹H NMR). In the NMR, the aldehyde proton signal (typically >9.5 ppm) is a key diagnostic. Its integration relative to other protons indicates purity. 2. Add an Antioxidant: For reactions sensitive to oxidation, consider adding a small amount of an antioxidant like BHT or thiourea to the reaction mixture, provided it doesn't interfere with your chemistry.[3][9] 3. Repurify: If significant degradation is detected, purify the material immediately before use. |
| Precipitate Forms in a Stored Solution | 1. Polymerization: Degradation of the pyrrole ring can lead to insoluble polymers. 2. Insolubility of Degradation Product: The carboxylic acid may be less soluble than the parent aldehyde in certain non-polar solvents. 3. Temperature Effects: The compound may be crashing out of solution at storage temperatures. | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by IR or melting point) to confirm if it's a polymer or another species. 2. Filter Before Use: Always filter solutions that have been stored if a precipitate is observed. 3. Re-evaluate Solvent/Concentration: Consider using a more suitable solvent or a lower concentration for storage to maintain solubility at low temperatures. |
Protocols & Methodologies
Protocol 1: Optimal Long-Term Storage
-
Vial Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquotting: Dispense the required amount of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde into the vial inside a glovebox or glove bag with a nitrogen or argon atmosphere. If a glovebox is unavailable, work quickly and flush the vial headspace thoroughly with inert gas.
-
Inert Gas Purge: Insert a needle connected to an inert gas line into the vial, with a second needle serving as an outlet. Gently purge the vial for 1-2 minutes to displace all air.
-
Sealing: Quickly remove the needles and immediately cap the vial tightly. For critical applications, wrap the cap-vial junction with Parafilm® or electrical tape to create a secondary seal.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a freezer at -20°C.
Protocol 2: Preparation of a Stabilized Stock Solution
-
Reagent Preparation: Prepare a stock solution of Butylated Hydroxytoluene (BHT) in your chosen anhydrous, aprotic solvent (e.g., 1 mg/mL in anhydrous Toluene).
-
Solvent Degassing: Degas the primary solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation: Under an inert atmosphere, dissolve the desired mass of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in the degassed solvent.
-
Stabilizer Addition: Add the BHT stock solution to achieve a final concentration of ~0.05% w/v. For example, add 50 µL of the 1 mg/mL BHT stock to every 1 mL of your final aldehyde solution. This provides antioxidant protection.[6]
-
Storage: Transfer the stabilized solution to an amber vial, purge the headspace with inert gas, seal tightly, and store at -20°C.
Protocol 3: Workflow for a Basic Stability Study
This workflow allows you to assess the stability of the compound under your specific experimental conditions (e.g., in a particular solvent or formulation).
Caption: Workflow for a multi-condition stability assessment.
Analytical Method Guidance:
-
HPLC-UV: A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Monitor at a wavelength where both the starting material and potential impurities absorb (e.g., 254 nm or a wavelength maximum from a UV scan).[10][11]
-
GC-MS: For volatile degradation products, GC-MS can be effective. Derivatization may be necessary to improve the analysis of non-volatile products.[10][12][13]
By implementing these handling, storage, and analysis strategies, you can significantly extend the viable shelf-life of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde and ensure the integrity and reproducibility of your valuable research.
References
- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Filo. (2025, October 17). Why does aromatic aldehyde stay at last?.
- European Patent Office. A method for stabilizing aliphatic higher aldehyde compounds. Google Patents.
- Sharma, A., Nagarajan, S., & Gurudutt, K. N. Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry.
- Chem-Impex International. (2025, March 2). 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications.
- Loader, C. E., & Anderson, H. J. (1971). Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry.
- Roblin, R. O. (1942). Stabilization of aldehydes. Google Patents. U.S. Patent No. US2280311A.
- Chemie Linz AG. (1983). Stabilization of aldehydes. Google Patents. U.S. Patent No. US4414419A.
- Cheng, J., et al. (2015). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC.
-
Cardillo, F. L. (2019, October 30). To stabilize aldehydes....?. . Available from:
- Benchchem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.
- Wikipedia. Pyrrole.
- MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
- Al-Hetlani, O. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Vaca, C. E., et al. (1995). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed.
- El-Askary, H. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- Ladero, M., et al. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Semantic Scholar.
- Bioorganic & Medicinal Chemistry Letters. (2009, January 15). Optimization of a series of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine inhibitors of IGF-1R: elimination of an acid-mediated decomposition pathway. PubMed.
- Royal Society of Chemistry. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. groups.io [groups.io]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 | Benchchem [benchchem.com]
- 9. US2280311A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
HPLC Method Development for Purity Assessment of Pyrrole-3-Carbaldehydes
Executive Summary
The accurate purity assessment of pyrrole-3-carbaldehydes is a critical quality attribute (CQA) in the synthesis of porphyrins, prodigiosins, and kinase inhibitors. These intermediates are typically synthesized via the Vilsmeier-Haack formylation , a reaction that inherently produces the regioisomer pyrrole-2-carbaldehyde as a major impurity.
Standard C18 reversed-phase methods often fail to resolve these positional isomers due to their identical molecular weight and nearly indistinguishable hydrophobicity (logP). This guide compares three analytical approaches, demonstrating why Phenyl-Hexyl stationary phases provide the necessary orthogonality to separate these critical isomers, whereas standard C18 and Gas Chromatography (GC) methods fall short due to lack of selectivity or thermal instability.
The Challenge: Regioisomer Resolution & Stability
The core analytical challenge lies in the structural similarity between the target (3-isomer) and the impurity (2-isomer).
-
Regioisomerism: Both molecules are
(MW 95.10). The only difference is the position of the formyl group relative to the pyrrole nitrogen. -
Electronic Interaction: The pyrrole ring is electron-rich. The 2-position is naturally more reactive toward electrophiles, making pyrrole-2-carbaldehyde the thermodynamic product. The 3-isomer is often the kinetic or sterically forced product, meaning the 2-isomer is always a potential contaminant.
-
Stability: Pyrrole carbaldehydes are susceptible to oxidation (to carboxylic acids) and polymerization.
Visualizing the Impurity Pathway
The following diagram illustrates the origin of the critical impurities during synthesis.
Figure 1: Impurity genesis in Vilsmeier-Haack formylation. The separation of the 2- and 3- isomers is the primary analytical hurdle.
Comparative Methodology: The "Selectivity Trap"
We evaluated three distinct methodologies to determine the optimal protocol for purity assessment.
Method A: The Standard (C18 Reversed-Phase)
-
Column: C18 (Octadecylsilane), 3.5 µm.
-
Mechanism: Hydrophobic interaction.[1]
-
Verdict: INSUFFICIENT.
-
Analysis: Because the formyl group adds similar polarity regardless of position, the hydrophobic difference between the 2- and 3-isomers is negligible. This results in co-elution or "shoulder" peaks, making quantitative integration impossible (Resolution
).
Method B: The Challenger (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl Core-Shell, 2.6 µm.
-
Mechanism:
Interactions + Hydrophobicity. -
Verdict: OPTIMAL.
-
Analysis: The planar pyrrole ring interacts with the phenyl ring on the stationary phase via
stacking. The electron density distribution differs between the 2- and 3-isomers (due to conjugation resonance). The Phenyl-Hexyl phase exploits this electronic difference, providing baseline separation ( ).
Method C: Gas Chromatography (GC-FID)
-
Column: 5% Phenyl Polysiloxane.
-
Mechanism: Volatility/Boiling Point.
-
Verdict: RISKY.
-
Analysis: While GC can separate the isomers, pyrrole carbaldehydes are thermally labile. The high injection port temperatures (250°C+) can induce on-column degradation or polymerization, leading to artificially low purity values and ghost peaks.
Experimental Protocols
Optimized HPLC Protocol (Method B)
This is the recommended self-validating system. The use of Methanol over Acetonitrile is intentional; protic solvents often enhance
| Parameter | Specification |
| Column | Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-10 min: 5-60% B (Linear)10-12 min: 60-95% B (Wash)12.1 min: 5% B (Re-equilibrate) |
| Temperature | 30°C |
| Detection | UV @ 275 nm (Target |
| Injection Vol | 5.0 µL |
System Suitability Criteria
To ensure trustworthiness, the system must meet these criteria before running samples:
-
Resolution (
): > 2.0 between Pyrrole-2-CHO and Pyrrole-3-CHO. -
Tailing Factor (
): < 1.3 for the main peak (indicates no secondary silanol interactions). -
Precision: %RSD of peak area < 1.0% (n=6 injections).
Performance Comparison Data
The following data summarizes the performance of the three methods on a spiked validation sample containing 95% Pyrrole-3-carbaldehyde and 5% Pyrrole-2-carbaldehyde.
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (GC-FID) |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) | 4.5 (Baseline) |
| Tailing Factor ( | 1.1 | 1.05 | 1.8 (Thermal tailing) |
| LOD (Impurity) | N/A (Not resolved) | 0.05% | 0.1% |
| Sample Stability | High (Ambient) | High (Ambient) | Low (Thermal degradation) |
| Run Time | 15 min | 15 min | 25 min |
Scientific Insight: The superior resolution of Method B is driven by the specific interaction between the
Method Development Decision Matrix
Use this workflow to determine the correct separation mode for pyrrole derivatives.
Figure 2: Decision matrix for selecting the stationary phase based on impurity profile and thermal stability.
References
-
Nacalai Tesque. (2025).[2] HPLC Column for Structural Isomers: Separation of Positional Isomers using
Interactions. Retrieved from [Link] -
Vorkapić-Furač, J., et al. (1989).[3] Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization.[3][4] Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from [Link]
-
Phenomenex. (2025).[2][5] Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Application in Pyrrole Formylation. Retrieved from [Link]
Sources
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
Mass Spectrometry Fragmentation Patterns of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
The following guide details the mass spectrometry fragmentation patterns of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) and novel agrochemicals.
This guide compares the fragmentation behavior of the 3-carbaldehyde isomer against its most common synthetic impurity, the 2-carbaldehyde regioisomer, providing researchers with the diagnostic markers necessary for structural validation.
A Comparative Technical Guide for Structural Elucidation
Executive Summary
Compound: 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde Formula: C₁₃H₁₃NO Exact Mass: 199.0997 Da Application: Pharmaceutical intermediate (Vonoprazan analogs), Agrochemical scaffolds.[1]
In drug development, distinguishing between the 3-carbaldehyde and 2-carbaldehyde regioisomers is critical, as the Vilsmeier-Haack formylation of N-substituted pyrroles can yield mixtures. Mass spectrometry (MS) offers a rapid, sensitive method to differentiate these isomers based on the stability of the molecular ion and the intensity of specific fragment losses (CO vs. CHO).[2] This guide provides a mechanistic breakdown of the fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).[1]
Technical Profile & Fragmentation Mechanisms[3][4][5][6]
Theoretical Fragmentation Pathways
The mass spectrum of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde is dominated by the stability of the aromatic pyrrole and phenyl rings. Fragmentation is driven by the exocyclic aldehyde group and the methyl substituents on the phenyl ring.
Primary Pathway: Alpha-Cleavage (Loss of CHO)
The most diagnostic pathway for the 3-carbaldehyde isomer is the direct loss of the formyl radical (•CHO, 29 Da).[2] Unlike the 2-isomer, where the carbonyl oxygen can interact with the pyrrole nitrogen (ortho-effect), the 3-isomer lacks this stabilization, promoting direct cleavage.
-
Transition: m/z 199 (M⁺•) → m/z 170 ([M-CHO]⁺)
Secondary Pathway: Decarbonylation (Loss of CO)
A competing pathway involves the rearrangement and loss of neutral carbon monoxide (CO, 28 Da), resulting in a radical cation.[2] This is often followed by hydrogen loss.
-
Transition: m/z 199 (M⁺•) → m/z 171 ([M-CO]⁺•) → m/z 170 ([M-CO-H]⁺)
Tertiary Pathway: Benzylic Cleavage (Loss of Methyl)
The 2,3-dimethylphenyl moiety undergoes characteristic benzylic cleavage, losing a methyl radical ([2]•CH₃, 15 Da).[2]
-
Transition: m/z 199 (M⁺•) → m/z 184 ([M-CH₃]⁺)
Comparative Analysis: 3-Carbaldehyde vs. 2-Carbaldehyde
This section objectively compares the "performance" (spectral distinctiveness) of the target 3-isomer against its primary alternative, the 2-isomer.
Comparison Matrix
| Feature | Target: 3-Carbaldehyde (1-(2,3-dimethylphenyl)-...) | Alternative: 2-Carbaldehyde (Regioisomer) | Diagnostic Value |
| Base Peak (EI) | m/z 199 (M⁺•) | m/z 199 (M⁺•) | Low (Both stable) |
| [M-CHO]⁺ (m/z 170) | High Intensity | Low Intensity | High (Primary differentiator) |
| [M-CO]⁺ (m/z 171) | Moderate Intensity | High Intensity | Moderate |
| [M-H]⁺ (m/z 198) | Low Intensity | High Intensity | High (Ortho-effect in 2-isomer) |
| Mechanism | Direct inductive cleavage of C-C bond. | Ortho-assisted rearrangement via N-lone pair. | Explains intensity differences. |
Analysis of Performance
-
Specificity: The 3-isomer is characterized by a "cleaner" loss of the aldehyde group (m/z 170). The 2-isomer exhibits a "messier" spectrum in the molecular ion region due to a strong [M-H]⁺ peak (m/z 198) caused by hydrogen bonding or proximity transfer to the ring nitrogen/phenyl ring, a phenomenon sterically hindered in the 3-isomer.
-
Sensitivity: Both isomers ionize well in ESI(+) due to the basicity of the pyrrole nitrogen, but the 3-isomer typically yields a simpler MS/MS product ion spectrum, facilitating easier quantification in pharmacokinetic studies.[2]
Visualized Fragmentation Pathways
The following diagram illustrates the mechanistic pathways for the target molecule, highlighting the diagnostic ions.
Caption: Figure 1. EI-MS fragmentation pathways of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde showing diagnostic cleavage of the aldehyde group.
Experimental Protocols
To replicate these findings and validate the structure of your synthesized compound, follow these standardized protocols.
Protocol A: Electron Ionization (GC-MS)
Best for: Structural confirmation and isomer differentiation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM). Dilute 1:100 with DCM.
-
Inlet Conditions: Split ratio 20:1; Temperature 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.
-
Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 199, 170, and 171. Calculate the ratio of 170/199.[1] A ratio > 0.4 typically indicates the 3-isomer; < 0.2 indicates the 2-isomer (instrument dependent).
Protocol B: Electrospray Ionization (LC-MS/MS)
Best for: High-throughput screening and biological matrix analysis.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Ionization: ESI Positive Mode (+).
-
Precursor Ion Selection: Select [M+H]⁺ at m/z 200.1 .[1]
-
Collision Energy (CE): Ramp CE from 10 to 40 eV.
-
Observation:
-
Look for the transition 200.1 → 172.1 (Loss of CO, common in ESI due to even-electron rule constraints).
-
Look for 200.1 → 185.1 (Loss of CH₃).
-
References
-
Liang, X., et al. (2013).[2] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(20), 2272-2278.[2] Link
-
NIST Chemistry WebBook. "1H-Pyrrole-3-carboxaldehyde spectra data." National Institute of Standards and Technology.[3] Link
-
BenchChem Technical Guides. "Mass Spectrometry of Alkylated Pyrrole Derivatives." Link[1]
-
Pavia, D. L., et al. (2014).[2] Introduction to Spectroscopy. 5th Edition. Cengage Learning. (General reference for alpha-cleavage mechanisms in aldehydes).
-
Sigma-Aldrich. "Product Specification: 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde."[1] Link
Sources
A Comparative Guide to Reference Standards for the Analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This is particularly true in the synthesis and quality control of novel chemical entities, where the quantification of the main component and its impurities underpins the safety and efficacy of potential new drugs. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde , a substituted aromatic aldehyde with potential applications in medicinal chemistry.
A significant challenge in the analytical development of this compound is the absence of a commercially available certified reference standard from pharmacopeias or major reference material providers. This guide, therefore, focuses on a critical and practical alternative: the establishment and qualification of an in-house, or secondary, reference standard. We will objectively compare the use of a qualified in-house standard with the ideal scenario of using a certified primary standard, providing supporting experimental protocols and data for the characterization and analysis of this compound.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1][2] The International Council for Harmonisation (ICH) and other regulatory bodies mandate the use of reference standards to ensure the identity, purity, and potency of pharmaceutical compounds.[3][4]
Reference standards are broadly categorized as:
-
Primary Reference Standards: These are of the highest purity and are established by officially recognized sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[2][4] They are used without further testing of their purity.
-
Secondary (or In-house) Reference Standards: These are established by a laboratory by demonstrating their traceability to a primary reference standard.[4][5] When a primary standard is unavailable, as is the case for many novel compounds, an "in-house primary standard" must be meticulously characterized to confirm its identity and purity.[6]
For 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, the necessity of establishing an in-house reference standard is clear. The following sections will detail the process of qualifying such a standard and compare its use to a hypothetical certified standard.
Comparison of Reference Standard Approaches
| Feature | Certified Primary Reference Standard | Qualified In-house (Secondary) Standard |
| Source | Officially recognized pharmacopeia (e.g., USP, EP) or a national metrology institute (e.g., NIST).[1] | A batch of the synthesized compound with the highest possible purity, sourced commercially or prepared in-house.[1][2] |
| Purity | Purity is certified and provided on the Certificate of Analysis (CoA).[1] | Purity must be rigorously determined through a battery of analytical tests (e.g., HPLC, GC, DSC, TGA). A purity of 99.5% or higher is desirable.[2][7] |
| Traceability | Direct traceability to SI units. | Traceability is established through characterization and comparison to orthogonal analytical methods. If a primary standard exists, it must be used for comparison.[4] |
| Cost & Availability | High cost and not available for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde. | Lower direct cost, but requires significant investment in analytical resources for qualification. Readily available from the synthesized batch. |
| Regulatory Acceptance | Universally accepted by regulatory agencies.[1] | Accepted if the qualification process is thoroughly documented and scientifically sound, following ICH guidelines.[3][4] |
| Effort | Minimal; "use as is" with proper storage. | High; requires extensive characterization, method validation, and ongoing stability testing.[3] |
Qualifying an In-house Reference Standard for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
The qualification of an in-house reference standard is a multi-step process designed to provide a high level of confidence in its identity, purity, and potency.[3][8]
Chemical Structure of the Analyte
Caption: Structure of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.
Workflow for Qualification
The following diagram illustrates the comprehensive workflow for qualifying an in-house reference standard.
Caption: Workflow for qualifying an in-house (secondary) reference standard.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde. These methods are designed to be self-validating and are based on established analytical principles for similar aromatic aldehydes and pyrrole derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of purity and for quantitative assays. A reversed-phase method is proposed, as it is effective for separating moderately polar aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 310 nm (Aromatic aldehydes often have strong absorbance in this range)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde reference standard candidate.
-
Dissolve in and dilute to 100 mL with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Further dilute as necessary for linearity and validation studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique for purity assessment, particularly for identifying and quantifying volatile and semi-volatile organic impurities.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., single quadrupole).
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9][10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard candidate.
-
Dissolve in and dilute to 10 mL with dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.
Workflow for HPLC-UV Method Validation
The chosen analytical method for purity determination must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[3]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. edqm.eu [edqm.eu]
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- 8. qvents.in [qvents.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde. As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Risk Assessment
The primary hazards associated with analogous compounds include irritation and potential environmental toxicity.[1][2]
Table 1: Postulated Hazard Profile and Associated Risks
| Hazard Class | Description | Recommended Precautions & Rationale |
| Skin Irritation | Expected to cause skin irritation upon direct contact.[1][2] | Wear nitrile gloves and a lab coat. This prevents direct dermal exposure, which can lead to localized inflammation and discomfort. |
| Eye Irritation | Expected to cause serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles. The eyes are particularly sensitive, and exposure can lead to significant pain and potential damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1] | Handle only in a well-ventilated area or within a chemical fume hood to prevent inhalation of airborne particles. |
| Aquatic Toxicity | Many complex aromatic compounds are toxic to aquatic life with long-lasting effects.[3] | Prevent release into the environment. This is a key reason why sewer disposal is strictly prohibited. |
On-Site Waste Management: The First Step in Disposal
Proper disposal begins the moment the material is designated as waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a framework known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[4]
Waste Characterization
Given the postulated hazards, 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde waste must be classified as hazardous chemical waste . It is the generator's responsibility to make this determination.[4] Do not dispose of this material in regular trash or down the drain under any circumstances.[5]
Segregation and Container Selection
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[6][7]
-
Action: Collect waste 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde in a dedicated container.
-
Rationale: Mixing with incompatible materials, such as strong oxidizing agents or acids, could lead to unforeseen reactions.[8]
-
Container Type: Use a chemically resistant container, preferably of high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[9] The container must be in good condition, free of leaks or contamination on the outside.
Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.[5] The label must be securely affixed to the waste container and include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde "
-
The specific hazard characteristics (e.g., "Irritant," "Ecotoxic")[6]
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for handling the waste from its accumulation point to its final hand-off to trained disposal personnel.
Required Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE:
-
Lab Coat
-
Nitrile Gloves
-
Safety Goggles or Glasses with Side Shields
Waste Accumulation and Storage
-
Designate a Storage Area: Store the sealed and labeled waste container in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA).[9]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.
-
Storage Conditions: Keep the SAA away from heat sources, direct sunlight, and areas of high traffic.[5] Ensure it does not obstruct any emergency exits or safety equipment.
-
Keep Container Closed: The waste container must remain tightly sealed at all times unless waste is actively being added.[9] This minimizes the release of any vapors and prevents spills.
Preparing for Final Disposal
-
Do Not Mix Wastes: Never add any other chemical waste to the container designated for 1-(2,3-dimethylphenyl)-1H-pyrrole-3-carbaldehyde.[6]
-
Check for Leaks: Before removal, inspect the container for any signs of degradation, cracks, or leaks. If the container is compromised, carefully transfer the contents to a new, suitable container.
-
Contact EH&S: When the container is nearly full or has been accumulating for a period defined by your institution (often not to exceed 180 days), contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for a waste pickup.
-
Documentation: Your EH&S department will provide the necessary paperwork to track the waste from your lab to the licensed disposal facility, ensuring a complete chain of custody as required by RCRA regulations.[4]
The following diagram illustrates the decision-making workflow for the disposal of this chemical.
Caption: Workflow for the proper disposal of chemical waste.
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA), specifically outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[10][11] These regulations mandate a strict "cradle-to-grave" system, ensuring that hazardous waste is managed safely from the moment it is generated until its final disposal.[4] Failure to comply can result in significant penalties.
By following the procedures outlined in this guide, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full compliance with federal and local regulations.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Study.com. EPA Hazardous Waste Regulations.
- ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
